Product packaging for 2-Propylhexanal(Cat. No.:CAS No. 27644-47-9)

2-Propylhexanal

Cat. No.: B14687902
CAS No.: 27644-47-9
M. Wt: 142.24 g/mol
InChI Key: IREORVYCKDQFMD-UHFFFAOYSA-N
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Description

2-Propylhexanal is a tertiary aliphatic aldehyde with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its IUPAC Standard InChIKey is IREORVYCKDQFMD-UHFFFAOYSA-N . This compound serves as a valuable building block in organic synthesis and method development. Recent research in synthetic chemistry has demonstrated the use of this compound as a substrate in palladium-catalyzed C–H bond functionalization reactions . Specifically, it can undergo β-C(sp3)–H arylation to produce mono-arylated products in good yields, a process facilitated by a transient directing group and a 2-pyridone ligand . This methodology provides synthetic chemists with a route to selectively functionalize inert C-H bonds in aldehyde substrates, enabling the construction of more complex molecules. As a tertiary aldehyde, it is particularly useful for exploring steric effects and reaction pathways distinct from those of primary or secondary aldehydes. This compound is for research applications and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B14687902 2-Propylhexanal CAS No. 27644-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREORVYCKDQFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452445
Record name Hexanal, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27644-47-9
Record name Hexanal, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propylhexanal chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical and physical properties of 2-Propylhexanal, a branched-chain aldehyde with applications in various chemical syntheses. This document provides a consolidated repository of its characteristics, supported by experimental and calculated data, to facilitate its use in research and development.

Chemical Identity and Physical Properties

This compound, also known as 2-propyl-hexanal, is an organic compound with the chemical formula C9H18O[1][2][3][4][5]. It belongs to the class of medium-chain aldehydes[6]. Several CAS Numbers have been associated with this compound and its isomers, including 140238-46-6 and 27644-47-9[1][3][4]. The structural and basic physical properties are summarized below.

PropertyValueSource
Molecular Formula C9H18O[1][2][3][4][5]
Molecular Weight 142.24 g/mol [1][2][3][5][7]
IUPAC Name This compound[5][7]
SMILES CCCCC(CCC)C=O[2][7][8]
InChI InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3[2][5][7][8]
InChIKey IREORVYCKDQFMD-UHFFFAOYSA-N[2][5][7][8]

Physicochemical Data

The following tables provide a summary of the key physicochemical properties of this compound, including both experimentally determined and computationally predicted values.

Thermodynamic Properties
PropertyValueMethodSource
Normal Boiling Point (Tboil) 453.54 KJoback Method[2][8]
Enthalpy of Vaporization (ΔvapH°) 41.96 kJ/molJoback Method[2][8]
Normal Melting Point (Tfus) 218.19 KJoback Method[2][8]
Enthalpy of Fusion (ΔfusH°) 17.83 kJ/molJoback Method[2][8]
Standard Gibbs Free Energy of Formation (ΔfG°) -77.06 kJ/molJoback Method[2][8]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -319.95 kJ/molJoback Method[2][8]
Critical Temperature (Tc) 626.89 KJoback Method[2][8]
Critical Pressure (Pc) 2500.00 kPaJoback Method[2][8]
Critical Volume (Vc) 0.550 m³/kmolJoback Method[8]
Other Physicochemical Properties
PropertyValueMethodSource
Octanol/Water Partition Coefficient (logPoct/wat) 2.792Crippen Method[2][8]
Log10 of Water Solubility (log10WS) -2.63Crippen Method[2][8]
McGowan's Characteristic Volume (McVol) 139.240 ml/molMcGowan Method[2][8]
Polar Retention Index (I) 1279.00NIST[2]
Topological Polar Surface Area 17.1 ŲComputed[7]
Hydrogen Bond Donor Count 0Computed[7]
Hydrogen Bond Acceptor Count 1Computed[7]
Rotatable Bond Count 6Computed[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While direct spectra are not provided, references indicate the availability of the following spectroscopic information:

  • Nuclear Magnetic Resonance (NMR): 13C NMR data is available.

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded[7].

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available[7].

For a related compound, 2-Isopropylhexanal, spectral data including 13C NMR, Vapor Phase IR, and GC-MS are available through spectral databases[9].

Synthesis and Reactivity

This compound can be synthesized through various organic reactions. One common method is the aldol (B89426) condensation.

Experimental Protocol: Synthesis of Mixed C8-C10 Enals via Cross Aldol Condensation

This protocol describes a method for producing a mixture of enals, including 2-propylhex-2-enal, the unsaturated precursor to this compound[10].

Materials:

Procedure:

  • Charge the 10-gallon stainless steel reactor with 7723 g of a 2 wt. % aqueous sodium hydroxide solution and begin agitation at ambient temperature[10].

  • Prepare a premixed solution of butyraldehyde (5273 g; 73 moles) and valeraldehyde (6284 g; 73 moles)[10].

  • Slowly pump the aldehyde mixture into the reactor over a period of 15 minutes. The reaction is exothermic, and the temperature will rise from approximately 20°C to 44°C[10].

  • After the addition is complete, heat the reaction mixture to 130°C over the course of one hour[10].

  • Maintain the temperature at 130°C for an additional two hours[10].

  • Cool the reactor and decant the biphasic reaction mixture. The top organic layer contains the product mixture[10].

  • The resulting product is a mixture of 2-ethylhexenal, 2-ethylhept-2-enal, 2-propylhex-2-enal, and 2-propylheptenal[10].

The subsequent step to obtain this compound would be the selective hydrogenation of the carbon-carbon double bond in 2-propylhex-2-enal.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a cross aldol condensation followed by hydrogenation.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction1 Cross Aldol Condensation cluster_intermediate Intermediate cluster_reaction2 Hydrogenation cluster_product Final Product Butyraldehyde Butyraldehyde AldolCondensation Reaction with aq. NaOH Butyraldehyde->AldolCondensation Valeraldehyde Valeraldehyde Valeraldehyde->AldolCondensation Propylhexenal 2-Propylhex-2-enal AldolCondensation->Propylhexenal Forms Hydrogenation Selective Hydrogenation Propylhexenal->Hydrogenation Propylhexanal This compound Hydrogenation->Propylhexanal Yields

Caption: Synthesis workflow for this compound.

Safety and Handling

Detailed safety and handling information, including pictograms and hazard codes, would typically be found in the Safety Data Sheet (SDS) for this compound. It is recommended to consult the specific SDS from the supplier before handling this chemical. General precautions for handling aldehydes should be followed, including working in a well-ventilated area and using appropriate personal protective equipment.

References

An In-depth Technical Guide to 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylhexanal (CAS No: 27644-47-9), a saturated aliphatic aldehyde. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical identifiers, physicochemical properties, and potential biological significance of this compound. While specific experimental data and biological pathway information for this compound are limited in publicly available literature, this guide consolidates the existing data and provides context based on the known characteristics of structurally related aliphatic aldehydes. This guide summarizes key identifiers, presents available quantitative data in tabular format, outlines general experimental protocols for analysis, and discusses the potential for biological activity and toxicity based on the broader class of aliphatic aldehydes.

Chemical Identity and Physical Properties

This compound is an organic compound classified as a branched-chain aliphatic aldehyde. Accurate identification and characterization are fundamental for any research or development application.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1. These identifiers are crucial for unambiguous documentation and database searches.

Identifier TypeValueSource
CAS Number 27644-47-9[1]
IUPAC Name This compound[1]
Molecular Formula C9H18O[1]
Molecular Weight 142.24 g/mol [1]
InChI InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3[1]
InChIKey IREORVYCKDQFMD-UHFFFAOYSA-N[1]
Canonical SMILES CCCCC(CCC)C=O[1]
PubChem CID 11029945[2]
Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 2. This data is essential for designing experimental conditions, predicting its behavior in various systems, and for computational modeling.

PropertyValueSource
XLogP3 3.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]

Synthesis and Analysis

Synthesis

A plausible synthetic route for this compound is the aldol (B89426) condensation of pentanal, followed by dehydration and subsequent hydrogenation. This method is commonly used for the synthesis of α-branched aldehydes.

A related compound, 2-ethylhexanal, is synthesized from propylene (B89431) via hydroformylation to produce n-butanal, which then undergoes aldol condensation.[3]

Analytical Protocols

The analysis of this compound is typically achieved through chromatographic techniques.

GC-MS is a primary method for the identification and quantification of volatile compounds like this compound.

  • Sample Preparation: For liquid samples, direct injection or headspace sampling can be utilized. Solid samples may require extraction with a suitable organic solvent (e.g., ethanol, dichloromethane, hexane) followed by sonication.[4]

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl silicone capillary column (30m x 0.25mm x 0.25µm), is generally suitable.[5]

  • Temperature Program: A typical program would start at a low temperature (e.g., 40°C) held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.[6]

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Identification is confirmed by comparing the resulting mass spectrum with reference libraries such as those from Wiley or NIST.[6][7]

While a comprehensive, publicly available spectral library for this compound is not available, some resources indicate the existence of mass spectrometry data.[8] Researchers are advised to consult specialized spectral databases for proprietary data.

Biological Activity and Toxicology

Specific studies on the biological activity, signaling pathways, and toxicology of this compound are scarce. However, the broader class of aliphatic aldehydes is known to exhibit biological effects, primarily due to the high reactivity of the aldehyde functional group.

General Toxicity of Aliphatic Aldehydes

Aliphatic aldehydes are known to be cytotoxic.[9] Their toxicity is often attributed to their electrophilic nature, allowing them to form covalent adducts with biological nucleophiles such as the primary amine groups on lysine (B10760008) residues in proteins and with phosphatidylethanolamine (B1630911) in cell membranes.[10][11] This adduction can disrupt protein function and membrane integrity, leading to cellular dysfunction and apoptosis.[11]

Short-chain aldehydes, in particular, are associated with a range of adverse health effects, including pulmonary toxicity and inflammatory responses.[12] The high reactivity of aldehydes can lead to the disruption of various biological activities, contributing to a variety of disorders.[12]

Potential Signaling Pathway Involvement

Given the lack of specific data for this compound, a generalized logical workflow for investigating the potential cytotoxicity of an aliphatic aldehyde is presented below. This workflow outlines the steps from cellular exposure to the potential downstream consequences.

G A Exposure to this compound B Cellular Uptake A->B C Interaction with Cellular Nucleophiles (Proteins, Lipids, DNA) B->C D Formation of Aldehyde Adducts C->D J Cellular Detoxification (e.g., Aldehyde Dehydrogenase) C->J E Protein Dysfunction Enzyme Inhibition D->E F Membrane Damage D->F G Oxidative Stress D->G H Activation of Stress-Response Pathways (e.g., JNK pathway) E->H F->H G->H I Apoptosis H->I K Metabolite Excretion J->K

Caption: Generalized workflow of aliphatic aldehyde cytotoxicity.

Safety and Handling

Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. General precautions for handling aliphatic aldehydes include:

  • Working in a well-ventilated area or under a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Storing in a cool, dry place away from ignition sources.

Conclusion

This compound is a branched-chain aliphatic aldehyde for which detailed biological and experimental data in the public domain is limited. This guide has compiled the available information on its chemical identifiers and physicochemical properties. While specific experimental protocols and signaling pathway information are not available, this document provides a framework for its synthesis and analysis based on similar compounds. The discussion on its potential biological activity and toxicity is inferred from the known behavior of the broader class of aliphatic aldehydes, which are generally considered to be reactive and potentially cytotoxic. Further research is required to fully elucidate the specific biological roles and toxicological profile of this compound to aid in its potential applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis of α-Alkylated Aldehydes via Aldol Condensation: The Case of 2-Ethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler carbonyl compounds. This reaction is of paramount industrial importance, particularly in the production of plasticizers, solvents, and other bulk chemicals. While the user requested a guide on the synthesis of 2-Propylhexanal, the standard self-condensation of a single aldehyde does not readily produce this specific structure. The industrial synthesis of 2-Ethylhexanal (B89479) via the self-condensation of n-butanal serves as a more chemically accurate and well-documented archetype for this class of reaction. This guide will, therefore, focus on the synthesis of 2-Ethylhexanal as a representative example, providing the principles and methodologies applicable to the synthesis of other 2-alkylated aldehydes.

The synthesis is a two-step process. First, two molecules of n-butanal undergo a base-catalyzed aldol condensation to form 2-ethyl-2-hexenal (B1232207). This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to yield the final product, 2-ethylhexanal.[1][2]

Part 1: Aldol Condensation of n-Butanal to 2-Ethyl-2-hexenal

The first stage involves the dimerization of n-butanal in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), followed by dehydration to yield an α,β-unsaturated aldehyde.[3][4]

Reaction Mechanism and Pathway

The base-catalyzed aldol condensation proceeds through several key steps:

  • Enolate Formation : A hydroxide ion abstracts an acidic α-hydrogen from an n-butanal molecule to form a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butanal molecule.[6]

  • Aldol Addition : This attack forms an alkoxide intermediate, which is then protonated by water to yield a β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[3]

  • Dehydration : Under the reaction conditions (often with heating), the aldol addition product readily dehydrates through an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[3][7]

Aldol_Condensation_Mechanism Base-Catalyzed Aldol Condensation Mechanism cluster_enolate 1. Enolate Formation cluster_attack 2. Nucleophilic Attack cluster_addition 3. Aldol Addition cluster_dehydration 4. Dehydration Butanal1 n-Butanal Enolate Enolate Ion Butanal1->Enolate + OH⁻ - H₂O Enolate_node Butanal2 n-Butanal Alkoxide Alkoxide Intermediate Butanal2->Alkoxide Aldol_Product 2-Ethyl-3-hydroxyhexanal Alkoxide->Aldol_Product + H₂O - OH⁻ Enolate_node->Alkoxide Unsaturated_Aldehyde 2-Ethyl-2-hexenal Aldol_Product->Unsaturated_Aldehyde - H₂O (Heat)

Caption: Base-Catalyzed Aldol Condensation Mechanism.

Experimental Protocol: Synthesis of 2-Ethyl-2-hexenal

This protocol is a representative procedure based on established industrial practices.

Materials:

  • n-Butanal

  • Sodium Hydroxide (NaOH) solution (e.g., 0.76-1.9 M)[4]

  • Organic solvent (e.g., Toluene, optional for phase separation)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Charge the reaction vessel with n-butanal.

  • Slowly add the aqueous NaOH solution to the stirred n-butanal. The reaction is exothermic and the temperature should be controlled.

  • Heat the biphasic mixture to the desired reaction temperature, typically between 80°C and 150°C.[4][8]

  • Maintain vigorous stirring to ensure adequate mixing between the organic and aqueous phases. The reaction occurs in the film between the two phases.[4]

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the conversion of n-butanal plateaus.

  • After completion, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer containing the product from the aqueous catalyst layer.

  • Wash the organic layer with water to remove residual catalyst.

  • The crude 2-ethyl-2-hexenal can be purified by vacuum distillation.

Quantitative Data: Aldol Condensation

The yield and selectivity of the aldol condensation are highly dependent on catalyst concentration, temperature, and reaction time.

ParameterValueCatalyst/ConditionsReference
n-Butanal Conversion96.0%Chitosan Catalyst[4]
2-Ethyl-2-hexenal Yield86.0%Chitosan Catalyst[4]
2-Ethyl-2-hexenal Selectivity89.6%Chitosan Catalyst[4]
Reaction Temperature80 - 200 °CSolid MgO-Al₂O₃ Catalyst[8]
NaOH Concentration0.76 - 1.9 MBiphasic System[4]

Part 2: Selective Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanal

The second stage is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate without reducing the aldehyde functional group. This requires specific catalysts and controlled conditions.[9][10]

Reaction Pathway

The hydrogenation of 2-ethyl-2-hexenal can lead to two main products: the desired 2-ethylhexanal (by reducing the C=C bond) or 2-ethylhexanol (by reducing both the C=C and C=O bonds).[11] Palladium-based catalysts are known to have strong activity for hydrogenating olefinic unsaturation and are often employed for this selective transformation.[9]

Hydrogenation_Workflow Overall Synthesis Workflow Start n-Butanal Step1 Aldol Condensation (Base Catalyst, Heat) Start->Step1 Intermediate 2-Ethyl-2-hexenal Step1->Intermediate Step2 Selective Hydrogenation (Pd Catalyst, H₂ Pressure) Intermediate->Step2 Final_Product 2-Ethylhexanal Step2->Final_Product Byproduct 2-Ethylhexanol (Over-reduction) Step2->Byproduct Side Reaction

Caption: Overall Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Ethylhexanal

This protocol describes a heterogeneous catalytic hydrogenation process.

Materials:

  • Crude or purified 2-ethyl-2-hexenal

  • Hydrogenation catalyst (e.g., 0.5 wt% Pd/TiO₂)[12]

  • Hydrogen (H₂) gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the autoclave with 2-ethyl-2-hexenal and the Pd/TiO₂ catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.2 MPa).[12]

  • Heat the mixture to the reaction temperature (e.g., 190°C) with vigorous stirring.[12]

  • Maintain the temperature and pressure, monitoring hydrogen uptake to determine reaction progress.

  • Once the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled.

  • The resulting liquid is crude 2-ethylhexanal, which can be purified by distillation.

Quantitative Data: Selective Hydrogenation

High selectivity towards 2-ethylhexanal is critical for an efficient process.

ParameterValueCatalyst/ConditionsReference
n-Butanal Conversion (Overall)95.4%0.5 wt% Pd/TiO₂[12]
2-Ethylhexanal Selectivityup to 99.9%0.5 wt% Pd/TiO₂[12]
Reaction Temperature190 °CPd/TiO₂, Fixed-Bed Reactor[12]
Hydrogen Pressure3.2 MPaPd/TiO₂, Fixed-Bed Reactor[12]
Activation Energy (C=C hydrogenation)33.66 kJ/molNi-based catalyst[13]

Logical Workflow for Synthesis and Purification

The entire process from starting material to purified product follows a logical sequence of reaction, separation, and purification steps.

Logical_Workflow Logical Process Flowchart cluster_synthesis Synthesis Stage cluster_hydrogenation Hydrogenation Stage cluster_purification Purification Stage Reactants Charge Reactor: n-Butanal & Base Reaction1 Aldol Condensation (Heating & Stirring) Reactants->Reaction1 Phase_Sep Phase Separation (Aqueous vs. Organic) Reaction1->Phase_Sep Crude_Int Crude 2-Ethyl-2-hexenal Phase_Sep->Crude_Int Reactants2 Charge Autoclave: Crude Intermediate & Catalyst Crude_Int->Reactants2 Reaction2 Hydrogenation (H₂ Pressure & Heat) Reactants2->Reaction2 Filtration Catalyst Filtration Reaction2->Filtration Crude_Product Crude 2-Ethylhexanal Filtration->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Final_Product Pure 2-Ethylhexanal Distillation->Final_Product

References

An In-depth Technical Guide to 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-propylhexanal, including its chemical identity, physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is an aldehyde with a nine-carbon backbone. The structure consists of a hexanal (B45976) chain with a propyl group substituted at the second carbon atom.

  • Molecular Formula: C₉H₁₈O[1][2][3]

  • SMILES: CCCCC(CCC)C=O[1]

  • InChI Key: IREORVYCKDQFMD-UHFFFAOYSA-N[1][2][3]

Below is a 2D structural representation of the this compound molecule.

Caption: 2D Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data is compiled from various chemical databases and computational models.

PropertyValueUnitSource
Molecular Weight142.24 g/mol [1][2][3]
Normal Boiling Point453.54K[2]
Normal Melting Point218.19K[2]
Critical Temperature626.89K[2]
Critical Pressure2500.00kPa[2]
Enthalpy of Vaporization41.96kJ/mol[2]
Enthalpy of Fusion17.83kJ/mol[2]
LogP (Octanol/Water Partition Coefficient)2.792[2]
Water Solubility (log10WS)-2.63mol/l[2]

Experimental Protocols

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 2-propylhexan-1-ol (B1619662) would be the starting material.

Objective: To synthesize this compound by the oxidation of 2-propylhexan-1-ol.

Materials:

Procedure:

  • Dissolve 2-propylhexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC to the solution in one portion while stirring. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

  • Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate them to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G 2-Propylhexan-1-ol 2-Propylhexan-1-ol Oxidation (PCC, DCM) Oxidation (PCC, DCM) 2-Propylhexan-1-ol->Oxidation (PCC, DCM) Reaction Mixture Reaction Mixture Oxidation (PCC, DCM)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Crude Product Crude Product Filtration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthetic Workflow for this compound

Gas chromatography is a suitable technique for the analysis and purity determination of volatile compounds like this compound.[3]

Objective: To determine the purity of a this compound sample using gas chromatography.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Initiate the temperature program and data acquisition.

  • The components of the sample will separate based on their boiling points and interaction with the stationary phase of the column.

  • The FID will detect the eluting components, and the data will be recorded as a chromatogram.

  • The purity of the sample can be determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

The logical flow of the GC analysis is depicted in the diagram below.

G Sample Preparation Sample Preparation Injection Injection Sample Preparation->Injection Separation in Column Separation in Column Injection->Separation in Column Detection (FID) Detection (FID) Separation in Column->Detection (FID) Data Analysis Data Analysis Detection (FID)->Data Analysis

Caption: Gas Chromatography Analysis Workflow

References

A Technical Guide to the Natural Occurrence of Branched C9 Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched C9 aldehydes are a class of volatile organic compounds that, while less ubiquitous than their straight-chain counterpart, nonanal, play significant roles in the chemical ecology of various organisms and contribute to the flavor and aroma profiles of numerous natural products. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for branched C9 aldehydes, tailored for professionals in research, science, and drug development.

Natural Occurrence of Branched C9 Aldehydes

Branched C9 aldehydes have been identified in a diverse range of natural sources, from microorganisms and plants to insects. Their presence is often associated with specific metabolic processes and can serve as important biochemical markers.

In Microorganisms and Fermented Products

The microbial world is a rich source of branched aldehydes, primarily as byproducts of amino acid metabolism. During fermentation, microorganisms utilize the Ehrlich pathway to convert branched-chain amino acids into fusel alcohols, with branched aldehydes as key intermediates[1][2][3][4]. While this pathway is well-documented for smaller aldehydes, it is plausible that similar mechanisms involving longer-chain amino acids or alternative substrates contribute to the formation of branched C9 aldehydes in complex microbial environments.

In Plants and Essential Oils

Plants produce a wide array of volatile organic compounds, including branched aldehydes, which contribute to their characteristic aroma and defense mechanisms. For instance, 6-methyloctanal (B3051043) has been identified as a volatile component in citrus[5]. The biosynthesis of these compounds in plants can occur through the lipoxygenase (LOX) pathway, involving the oxidative cleavage of unsaturated fatty acids[6][7].

In Insects

In the animal kingdom, insects utilize branched aldehydes as chemical signals for communication. These compounds can function as components of sex or aggregation pheromones, mediating critical behaviors for survival and reproduction. For example, various aliphatic aldehydes have been identified as potential sex pheromones in species like the tropical West African shield bug, Sphaerocoris annulus[8][9].

Quantitative Data on Branched C9 Aldehydes

Quantitative data for branched C9 aldehydes in natural sources are not as extensively documented as for other volatile compounds. However, available data highlights their presence at varying concentrations depending on the source and environmental conditions.

Branched C9 AldehydeNatural SourceConcentration/Relative AbundanceReference
6-MethyloctanalCitrus6 mg/kg[5]
Various Branched AldehydesFermented Foods (e.g., Beer)0.2 - 500 µg/L (for a range of aldehydes)[10]

Note: This table represents a summary of available quantitative data and is not exhaustive. Concentrations can vary significantly based on the specific cultivar, fermentation conditions, and analytical methods used.

Biosynthesis of Branched C9 Aldehydes

The formation of branched C9 aldehydes in nature primarily follows two major biosynthetic routes: the Ehrlich pathway, originating from amino acids, and pathways involving the metabolism of lipids.

The Ehrlich Pathway

The Ehrlich pathway is a well-established metabolic route in yeasts and other microorganisms for the production of fusel alcohols from amino acids. The pathway involves a transamination, a decarboxylation, and a reduction step, with a branched aldehyde formed as an intermediate[1][2][3][4]. The initial step involves the conversion of a branched-chain amino acid to its corresponding α-keto acid. This is followed by decarboxylation to yield a branched aldehyde with one less carbon atom. Finally, the aldehyde is reduced to a fusel alcohol. The accumulation of the intermediate aldehyde depends on the relative activities of the decarboxylase and dehydrogenase enzymes.

Ehrlich_Pathway Branched-Chain Amino Acid Branched-Chain Amino Acid α-Keto Acid α-Keto Acid Branched-Chain Amino Acid->α-Keto Acid Transaminase Branched Aldehyde Branched Aldehyde α-Keto Acid->Branched Aldehyde Decarboxylase Fusel Alcohol Fusel Alcohol Branched Aldehyde->Fusel Alcohol Alcohol Dehydrogenase

Caption: The Ehrlich Pathway for the biosynthesis of branched aldehydes from branched-chain amino acids.

Lipid Metabolism and Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can lead to the formation of a variety of volatile compounds, including aldehydes[11][12][13]. This process can be initiated by enzymatic or non-enzymatic mechanisms. In plants, the lipoxygenase (LOX) pathway is a key enzymatic route for the production of C6 and C9 aldehydes from polyunsaturated fatty acids like linoleic and linolenic acids[6][7]. The mechanism involves the formation of a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to yield an aldehyde and an oxo-acid. While this pathway is well-understood for straight-chain and smaller aldehydes, it is a plausible source for the formation of branched C9 aldehydes from branched-chain fatty acid precursors.

Lipid_Peroxidation_Pathway Polyunsaturated Fatty Acid Polyunsaturated Fatty Acid Lipid Hydroperoxide Lipid Hydroperoxide Polyunsaturated Fatty Acid->Lipid Hydroperoxide Lipoxygenase (LOX) / Auto-oxidation Branched C9 Aldehyde Branched C9 Aldehyde Lipid Hydroperoxide->Branched C9 Aldehyde Hydroperoxide Lyase / Fragmentation Other Oxidation Products Other Oxidation Products Lipid Hydroperoxide->Other Oxidation Products

Caption: Generalized pathway of lipid peroxidation leading to the formation of aldehydes.

Experimental Protocols

The analysis of branched C9 aldehydes requires sensitive and specific analytical techniques due to their volatility and often low concentrations in complex natural matrices. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often coupled with sample preparation techniques like headspace sampling or solid-phase microextraction (SPME). For less volatile or thermally labile derivatives, liquid chromatography-mass spectrometry (LC-MS) is employed.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile compounds.

Protocol for HS-SPME-GC-MS Analysis of Branched C9 Aldehydes in a Liquid Matrix (e.g., Fermented Beverage):

  • Sample Preparation: Place a defined volume (e.g., 2-5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). For solid samples, a known weight can be used, and a suitable solvent may be added. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a C9 aldehyde) to the vial for quantification.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample + Internal Standard Sample + Internal Standard Incubation in Vial Incubation in Vial Sample + Internal Standard->Incubation in Vial SPME Fiber Exposure SPME Fiber Exposure Incubation in Vial->SPME Fiber Exposure GC-MS Injection/Desorption GC-MS Injection/Desorption SPME Fiber Exposure->GC-MS Injection/Desorption Data Acquisition Data Acquisition GC-MS Injection/Desorption->Data Acquisition

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS analysis.

Derivatization for Enhanced Detection

To improve the stability and chromatographic behavior of aldehydes, and to enhance their detection sensitivity, derivatization is often employed.

Protocol for PFBHA Derivatization for GC-MS Analysis:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oxime derivatives, which are highly sensitive to electron capture detection and provide characteristic mass spectra.

  • Derivatization Reaction: The sample extract containing the aldehydes is reacted with a solution of PFBHA in a suitable solvent. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for 30-60 minutes.

  • Extraction: After the reaction, the PFBHA-oxime derivatives are extracted from the aqueous phase using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The organic extract is then concentrated and injected into the GC-MS for analysis.

Protocol for DNPH Derivatization for LC-MS Analysis:

2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form hydrazones, which are stable and can be readily analyzed by LC-MS with UV or mass spectrometric detection.

  • Derivatization: The sample is passed through a cartridge coated with DNPH, or a DNPH solution is added directly to the sample. The reaction is typically acidified to proceed efficiently.

  • Elution/Extraction: The resulting DNPH-hydrazone derivatives are eluted from the cartridge or extracted from the reaction mixture with an organic solvent (e.g., acetonitrile).

  • Analysis: The extract is then analyzed by LC-MS/MS, often using a C18 reversed-phase column for separation.

Signaling Pathways

The role of branched C9 aldehydes in specific signaling pathways is an emerging area of research. Aldehydes, in general, are known to be involved in cellular signaling, particularly in the context of oxidative stress.

Oxidative Stress Signaling

Lipid peroxidation, a major source of aldehydes, is a hallmark of oxidative stress. The resulting aldehydes, including branched C9 isomers, are reactive electrophiles that can form adducts with cellular macromolecules such as proteins and DNA[14]. This can trigger various cellular responses, including the activation of stress-response pathways. For example, aldehydes can modulate the activity of transcription factors and kinases involved in inflammation and apoptosis[15].

Oxidative_Stress_Signaling Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Branched C9 Aldehydes Branched C9 Aldehydes Lipid Peroxidation->Branched C9 Aldehydes Macromolecule Adducts Macromolecule Adducts Branched C9 Aldehydes->Macromolecule Adducts Covalent Modification Cellular Stress Response Cellular Stress Response Macromolecule Adducts->Cellular Stress Response Inflammation Inflammation Cellular Stress Response->Inflammation Apoptosis Apoptosis Cellular Stress Response->Apoptosis Antioxidant Defense Antioxidant Defense Cellular Stress Response->Antioxidant Defense

Caption: Role of lipid-derived aldehydes in oxidative stress signaling.

Pheromonal Communication in Insects

In insects, volatile aldehydes are detected by olfactory receptors located in the antennae, initiating a signal transduction cascade that ultimately leads to a behavioral response[16][17]. The specificity of this response is determined by the precise blend of compounds in the pheromone signal and the corresponding tuning of the insect's olfactory system. While the general principles of insect olfaction are understood, the specific receptors and neural pathways involved in the detection of branched C9 aldehydes are an active area of investigation.

Pheromone_Signaling Branched C9 Aldehyde (Pheromone) Branched C9 Aldehyde (Pheromone) Olfactory Receptor Neuron Olfactory Receptor Neuron Branched C9 Aldehyde (Pheromone)->Olfactory Receptor Neuron Binding Antennal Lobe Antennal Lobe Olfactory Receptor Neuron->Antennal Lobe Signal Transduction Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response

Caption: Simplified schematic of an insect pheromone signaling pathway.

Conclusion

Branched C9 aldehydes are naturally occurring compounds with diverse biological origins and functions. Their biosynthesis is intricately linked to fundamental metabolic pathways, including amino acid and lipid metabolism. The continued development of sensitive analytical techniques is crucial for elucidating their distribution and concentrations in various natural systems. For researchers in drug development and related fields, understanding the formation and biological activities of these reactive aldehydes is essential, particularly in the context of oxidative stress and intercellular signaling. Further research is needed to fully uncover the specific roles of individual branched C9 isomers in complex biological processes.

References

2-Propylhexanal molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propylhexanal, a branched-chain aliphatic aldehyde. It details its fundamental chemical properties, outlines established synthesis and analysis protocols, and explores its potential biological activities and metabolic pathways based on current scientific understanding.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C9H18O.[1][2][3] Its molecular structure consists of a nine-carbon chain with a carbonyl group at one end and a propyl group at the second carbon position. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C9H18O[1][2]
Molecular Weight 142.24 g/mol [3]
Alternate Molecular Weight 142.241[1]
Alternate Molecular Weight 142.2386

Synthesis Protocols

The laboratory-scale synthesis of this compound can be accomplished through a two-step process involving a crossed aldol (B89426) condensation followed by selective catalytic hydrogenation.[4] An alternative approach involves the Guerbet reaction followed by oxidation.[3]

Synthesis via Crossed Aldol Condensation and Hydrogenation

This method first creates the intermediate 2-propyl-2-hexenal, which is then reduced to the target compound.

Step 1: Crossed Aldol Condensation to form 2-Propyl-2-hexenal

  • Reaction: Pentanal and hexanal (B45976) undergo a crossed aldol condensation in the presence of a base catalyst. To minimize self-condensation, one aldehyde is added in a controlled manner to the reaction mixture.[4]

  • Procedure:

    • In a reaction vessel, combine hexanal and a suitable solvent.

    • Slowly add pentanal to the mixture while maintaining basic conditions (e.g., using a hydroxide (B78521) base).

    • After the reaction is complete, neutralize the mixture and separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude 2-propyl-2-hexenal can be purified by vacuum distillation or column chromatography.[4]

Step 2: Selective Catalytic Hydrogenation

  • Reaction: The carbon-carbon double bond of 2-propyl-2-hexenal is selectively reduced using a catalyst such as palladium on carbon (Pd/C).[4]

  • Procedure:

    • Dissolve the purified 2-propyl-2-hexenal in a suitable solvent like ethanol (B145695) in a round-bottom flask.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 5% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas, repeating this process multiple times.

    • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, purge the flask with an inert gas and filter the mixture through Celite® to remove the catalyst.

    • Remove the solvent from the filtrate via rotary evaporation to yield the crude this compound.

    • If necessary, further purify the product by vacuum distillation.[4]

Synthesis_Workflow cluster_step1 Step 1: Crossed Aldol Condensation cluster_step2 Step 2: Selective Hydrogenation Pentanal Pentanal Condensation Condensation Reaction Pentanal->Condensation Hexanal Hexanal Hexanal->Condensation BaseCatalyst Base Catalyst BaseCatalyst->Condensation Intermediate 2-Propyl-2-hexenal Condensation->Intermediate Formation of α,β-unsaturated aldehyde Hydrogenation Hydrogenation Intermediate->Hydrogenation Hydrogen Hydrogen Gas Hydrogen->Hydrogenation PdC Pd/C Catalyst PdC->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct Selective Reduction

Synthesis of this compound via Crossed Aldol Condensation and Hydrogenation.

Analytical Protocols

Gas Chromatography (GC) is a suitable method for the analysis of this compound. A Flame Ionization Detector (FID) can be used for its high sensitivity and broad applicability to organic compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Principle: The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by the FID.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

    • Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[5]

  • Instrumental Conditions (Representative):

    • Column: A base-deactivated stationary phase column is recommended to minimize peak tailing.[5]

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen

  • Calibration: Prepare a series of working standards by serial dilution of a stock solution of this compound to cover the desired concentration range (e.g., 1-100 µg/mL).[5]

Potential Biological Activity and Signaling Pathways

While there is a lack of specific experimental data on the biological activity of this compound, its chemical structure as a saturated aliphatic aldehyde suggests it may exhibit biological effects.[2] It is likely to be a reactive electrophile capable of interacting with biological macromolecules.[2]

Presumed Metabolic Pathway

The metabolic fate of this compound in microorganisms is presumed to follow a pathway similar to other branched-chain aldehydes.[1] This likely involves an initial oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenases. The resulting 2-propylhexanoic acid would then likely undergo degradation through the β-oxidation pathway.[1] An alternative metabolic fate could be the reduction of the aldehyde to its corresponding alcohol, 2-propylhexanol, by alcohol dehydrogenases, which is a common detoxification mechanism.[1]

Metabolic_Pathway Propylhexanal This compound Oxidation Oxidation Propylhexanal->Oxidation Aldehyde Dehydrogenase Reduction Reduction Propylhexanal->Reduction Alcohol Dehydrogenase CarboxylicAcid 2-Propylhexanoic Acid Oxidation->CarboxylicAcid Alcohol 2-Propylhexanol Reduction->Alcohol BetaOxidation β-Oxidation Pathway CarboxylicAcid->BetaOxidation

Presumed Metabolic Pathways of this compound.
In Vitro Assessment of Biological Activity

To investigate the biological activity of this compound, a series of in vitro assays would be necessary. A primary step would be to assess its cytotoxic potential.[2]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be treated with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).[2]

  • LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measuring LDH levels in the culture medium provides an indication of cytotoxicity.[2]

Should significant biological activity be observed, further experiments could elucidate the mechanism of action:

  • Western Blotting: To investigate the effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.[2]

  • Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of this compound on cellular proteins.[2]

  • Gene Expression Analysis: Techniques such as qPCR or RNA-seq could be used to understand the broader cellular response by analyzing changes in gene expression following treatment.[2]

References

An In-Depth Technical Guide to the Synthesis of 2-Propylhexanal: Discovery and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylhexanal, a branched-chain aldehyde, holds significance as a versatile intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the discovery and historical development of its synthesis, with a detailed exploration of the core modern manufacturing methodologies. The primary synthetic routes—aldol (B89426) condensation of valeraldehyde (B50692) followed by hydrogenation, and the hydroformylation of C8 olefins—are examined in depth. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the key chemical pathways and experimental workflows to serve as a valuable resource for professionals in research and development.

Introduction and Historical Context

The precise historical discovery and first synthesis of this compound are not well-documented in easily accessible literature. Early research into aldehydes and their reactions dates back to the 19th century, with significant advancements in hydrogenation techniques by chemists like Paul Sabatier in the early 20th century.[1] It is plausible that this compound was first synthesized as part of broader studies on aldol condensations or the hydrogenation of unsaturated aldehydes, though a definitive seminal publication has not been identified. The development of industrial-scale processes for related branched aldehydes, such as 2-ethylhexanal, in the mid-20th century paved the way for the more systematic synthesis and utilization of compounds like this compound.

Modern synthetic chemistry primarily relies on two robust and scalable methods for the production of this compound: the self-condensation of valeraldehyde (pentanal) followed by hydrogenation, and the hydroformylation of octene isomers.

Core Synthetic Methodologies

This section details the primary pathways for the synthesis of this compound, including reaction mechanisms, experimental procedures, and comparative quantitative data.

Aldol Condensation of Valeraldehyde and Subsequent Hydrogenation

The aldol condensation route is a classic and widely employed method for the formation of carbon-carbon bonds and is a cornerstone of industrial aldehyde synthesis.[2] In this two-step process, valeraldehyde first undergoes a base-catalyzed self-condensation to form the α,β-unsaturated aldehyde, 2-propyl-2-hexenal. This intermediate is then hydrogenated to yield the saturated aldehyde, this compound.

The overall reaction can be depicted as follows:

Aldol_Condensation_Hydrogenation Valeraldehyde1 Valeraldehyde Intermediate 2-Propyl-2-hexenal Valeraldehyde1->Intermediate Aldol Condensation (Base Catalyst, Heat) Valeraldehyde2 Valeraldehyde Valeraldehyde2->Intermediate Product This compound Intermediate->Product Hydrogenation (Catalyst, H2)

Caption: Aldol condensation of valeraldehyde followed by hydrogenation.

The mechanism of the base-catalyzed aldol condensation involves the formation of an enolate from one molecule of valeraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second valeraldehyde molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration upon heating to form the more stable conjugated system of 2-propyl-2-hexenal.[3]

  • Materials: Valeraldehyde, sodium hydroxide (B78521) (or other suitable base), ethanol (B145695) (solvent), hydrochloric acid (for neutralization).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a catalytic solution.

    • Slowly add valeraldehyde to the basic solution while maintaining a controlled temperature.

    • After the addition is complete, heat the mixture to reflux for a specified period to drive the condensation and dehydration.

    • Cool the reaction mixture and neutralize it with hydrochloric acid.

    • The organic layer containing 2-propyl-2-hexenal is then separated. Purification can be achieved through distillation.[4]

  • Materials: 2-Propyl-2-hexenal, Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst (e.g., Nickel-based catalysts), hydrogen gas, and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Procedure:

    • In a high-pressure reactor (e.g., a Parr hydrogenator), charge the 2-propyl-2-hexenal and the catalyst suspended in the solvent.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the mixture to the target temperature and maintain vigorous stirring to ensure efficient gas-liquid-solid mixing.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

    • The resulting solution contains this compound, which can be purified by distillation.[5][6]

ParameterAldol Condensation of ValeraldehydeHydrogenation of 2-Propyl-2-hexenalReference
Catalyst Sodium Hydroxide5% Pd/C[4],[6]
Solvent EthanolEthanol[4],[6]
Temperature 70-80 °C25-50 °C[4],[6]
Pressure Atmospheric3-5 bar[6]
Reaction Time 2-4 hours1-3 hours[4],[6]
Yield >90% (of 2-propyl-2-hexenal)>95%[4],[6]
Selectivity High for the desired α,β-unsaturated aldehydeHigh for the saturated aldehyde[4],[6]
Hydroformylation of Octene Isomers

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes.[7] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of C8 alkenes, such as 1-octene (B94956), can lead to the formation of various C9 aldehyde isomers, including this compound, although it is often a branched side product.[8]

Hydroformylation Octene 1-Octene Nonanal n-Nonanal (Linear Product) Octene->Nonanal MethylOctanal 2-Methyloctanal (Branched Product) Octene->MethylOctanal Propylhexanal This compound (Branched Product) Octene->Propylhexanal Syngas CO + H2 Syngas->Nonanal Syngas->MethylOctanal Syngas->Propylhexanal Catalyst Rhodium or Cobalt Catalyst Catalyst->Nonanal Catalyst->MethylOctanal Catalyst->Propylhexanal

Caption: Hydroformylation of 1-octene leading to various C9 aldehyde isomers.

The regioselectivity of the hydroformylation reaction (the ratio of linear to branched aldehydes) is a critical parameter that can be controlled by the choice of catalyst, ligands, and reaction conditions.[9] While the formation of the linear aldehyde (n-nonanal) is often favored, specific catalyst systems can be tuned to enhance the yield of branched isomers.

  • Materials: 1-Octene, synthesis gas (a mixture of carbon monoxide and hydrogen), a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2), and a phosphine (B1218219) or phosphite (B83602) ligand (e.g., triphenylphosphine). A high-boiling point solvent like toluene (B28343) is often used.

  • Procedure:

    • In a high-pressure autoclave, charge the solvent, the catalyst precursor, and the ligand.

    • Introduce the 1-octene substrate.

    • Seal the reactor and purge it with nitrogen before pressurizing with synthesis gas to the desired pressure.

    • Heat the reactor to the target temperature while stirring vigorously.

    • Maintain the pressure by feeding synthesis gas as it is consumed.

    • After the reaction period, cool the reactor and vent the excess gas.

    • The product mixture, containing various C9 aldehydes, is then analyzed, typically by gas chromatography, to determine the conversion and selectivity.

    • Purification of this compound from the isomeric mixture is challenging and usually requires fractional distillation.

ParameterTypical Rhodium-Catalyzed HydroformylationReference
Catalyst Rh(acac)(CO)2 with phosphine ligands[8]
Solvent Toluene[8]
Temperature 80-120 °C[8]
Pressure 20-100 bar[8]
H2:CO Ratio 1:1 to 2:1[8]
Conversion of 1-Octene >95%[8]
Selectivity for this compound Variable, often a minor product[8]
n/iso Ratio (Nonanal/Branched Aldehydes) Typically > 1, can be tuned with ligands[9]

Purification and Characterization

Regardless of the synthetic route, the final step involves the purification of this compound from the reaction mixture.

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound, separating it from unreacted starting materials, byproducts, and residual solvent.

  • Chromatography: For high-purity applications, column chromatography can be employed.

  • Characterization: The identity and purity of this compound are confirmed using standard analytical techniques, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde carbonyl group.

Conclusion

The synthesis of this compound, while not marked by a single, celebrated discovery, has evolved with the broader advancements in organic synthesis. The aldol condensation of valeraldehyde followed by hydrogenation stands as a robust and high-yielding method for its dedicated production. Concurrently, the hydroformylation of C8 olefins presents an alternative, albeit less selective, industrial route. The choice of synthetic pathway for researchers and drug development professionals will depend on factors such as the desired scale of production, required purity, and the availability of starting materials and specialized equipment. The detailed protocols and comparative data provided in this guide aim to facilitate informed decisions and the successful synthesis of this valuable branched aldehyde.

Experimental Workflows

Experimental_Workflow cluster_Aldol Aldol Condensation & Hydrogenation cluster_Hydroformylation Hydroformylation A1 Dissolve Base in Ethanol A2 Add Valeraldehyde A1->A2 A3 Reflux A2->A3 A4 Neutralize & Separate A3->A4 A5 Hydrogenate 2-Propyl-2-hexenal A4->A5 A6 Filter Catalyst A5->A6 A7 Purify this compound A6->A7 H1 Charge Reactor with Catalyst, Ligand, Solvent, & Octene H2 Pressurize with Syngas H1->H2 H3 Heat & Stir H2->H3 H4 Cool & Vent H3->H4 H5 Analyze Product Mixture H4->H5 H6 Fractional Distillation H5->H6

Caption: Comparative experimental workflows for the two primary synthesis routes of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Propylhexanal, a chemical intermediate used in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from safety data of structurally similar aldehydes and general laboratory safety protocols. A conservative approach is paramount when handling this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its potential hazards.

PropertyValueSource
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 27644-47-9[3]
Hazard Identification and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, it should be assumed to be a potential irritant to the skin, eyes, and respiratory system.[4][9] Aldehydes can also be harmful if ingested or inhaled. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.[10][11] A face shield should be worn in addition to goggles if there is a splash hazard.[10][11]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[10][12] Gloves must be inspected before use and replaced if contaminated or damaged.[10]Prevents skin contact and absorption.
Body Protection A flame-retardant lab coat should be worn over personal clothing.[10] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[10][13]Protects against splashes and spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[10][12] If concentrations are expected to exceed exposure limits, an air-purifying respirator with organic vapor cartridges may be necessary.[12]Prevents inhalation of potentially harmful vapors.
Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[10][12]

  • Avoid contact with skin and eyes.[10][14][15]

  • Do not eat, drink, or smoke in areas where this compound is handled.[10]

  • Wash hands thoroughly after handling.[10][12]

  • Ground and bond containers when transferring material to prevent static discharge.[5][6][10]

  • Use non-sparking tools.[5][6][14][15]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14][15]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[5][6][8][10]

  • Store apart from foodstuff containers.[14][15]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air.[12][15] If breathing is difficult, give oxygen.[12][15] If not breathing, give artificial respiration.[12][15] Seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing.[15][16] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][12][15][17] Get medical attention if irritation develops or persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][12][15][17] Remove contact lenses, if present and easy to do. Seek immediate medical attention.[5][12]
Ingestion Do NOT induce vomiting.[12][15] If the person is conscious and alert, give two glasses of water.[12] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[12]
Fire Fighting Measures

Due to its presumed flammability, appropriate firefighting measures must be understood.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][9][12][15] Water mist may be used to cool closed containers.[5][6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[5][6]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][12][15]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area.[14][15] Ensure adequate ventilation.[14][15] Remove all sources of ignition.[5][6][14][15] Avoid breathing vapors and contact with skin and eyes.[14][15] Wear appropriate personal protective equipment.[14][15]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[14][15] Do not let the chemical enter drains, as it may be toxic to aquatic life.[6][7][14][15]

  • Methods for Containment and Cleaning Up: For small spills, absorb the liquid with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5][6][12] Collect the material in a suitable, closed container for disposal.[5][6][15] For large spills, dike the area to contain the spill.[4] Use spark-proof tools and explosion-proof equipment.[5][6][15]

Toxicological Information

While specific toxicological data for this compound is scarce, data from a structurally similar compound, 2-Ethylhexanal, provides some insight into potential toxicity.

Acute Toxicity of 2-Ethylhexanal

Route of ExposureSpeciesLD50/LC50Effects ObservedReference
OralRat2630 to 6600 mg/kgWeakness, prostration, ataxia, narcosis, reeling, roughening of the coat, diarrhea, convulsions, and slight tremor.[18]
OralMouse3200 to 6400 mg/kgNot specified.[18]
DermalRabbit, Rat, Guinea Pig> 2000 mg/kgLow acute dermal toxicity.[18]
InhalationRat> 6830 mg/m³ (4-hour exposure)Severe nose and eye irritation, reduced respiratory rate, and reduced reaction to external stimuli.[18]

Experimental Protocols (for 2-Ethylhexanal Acute Toxicity Studies)

  • Acute Oral Toxicity: Studies were conducted on rats and mice. The substance was administered, and the animals were observed for a period of 7 to 14 days for signs of toxicity and mortality.[18] Necropsies were performed on deceased animals.[18]

  • Acute Dermal Toxicity: The substance was applied to the skin of rabbits, rats, and guinea pigs for a 24-hour period.[18] The animals were then observed for signs of toxicity.

  • Acute Inhalation Toxicity: Rats were exposed to the substance via whole-body inhalation for 4 or 6 hours.[18] Clinical signs of toxicity were observed during and after exposure, and necropsies were performed after a 14-day observation period.[18]

Disposal Considerations

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not flush into surface water or sanitary sewer systems.[5]

Mandatory Visualization

Below is a diagram illustrating the logical workflow for handling a spill of this compound.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation (Open Fume Hood Sash) ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill (Use inert absorbent material) ignition->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup dispose Dispose of Waste (In a sealed, labeled container) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report Incident decontaminate->report

References

Methodological & Application

Application Notes and Protocols for 2-Propylhexanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-propylhexanal in key organic synthesis reactions. This compound is a valuable C9 aldehyde building block for the construction of more complex molecules, finding applications in the synthesis of fine chemicals, fragrances, and potential pharmaceutical intermediates.

Application 1: Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that utilizes this compound as an enolizable aldehyde. It can undergo both self-condensation and crossed-aldol reactions to produce α,β-unsaturated aldehydes, which are versatile precursors for various applications, including the synthesis of fragrances and biologically active molecules.[1]

Self-Aldol Condensation of this compound

The self-condensation of this compound leads to the formation of (E)-2,4-dipropyl-2-dodecenal, a larger, more complex molecule with potential applications in the fragrance industry. This reaction is typically base-catalyzed.

ReactantProductCatalystSolventTemperatureReported Yield (Similar Aldehydes)
This compound(E)-2,4-dipropyl-2-dodecenalNaOHEthanolRefluxNot Reported (Expected High)
Isovaleraldehyde (B47997)2-Isopropyl-5-methyl-2-hexenalNaOH-50°C92.2%
n-Butyraldehyde2-Ethyl-2-hexenalKF-γ-Al2O3-120°C98.1%[2]

This protocol describes the base-catalyzed self-condensation of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • With vigorous stirring, slowly add an aqueous solution of sodium hydroxide to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Aldol_Self_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in Ethanol B Add NaOH Solution A->B Slowly C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Extract with Diethyl Ether D->E Completion F Wash with Water and Brine E->F G Dry and Concentrate F->G H Vacuum Distillation or Column Chromatography G->H Crossed_Aldol_Scheme This compound Product This compound->Product + Benzaldehyde (KOH, Methanol) Benzaldehyde Wittig_Mechanism cluster_ylide Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Elimination A Ph3P+CH3 Br- B Ph3P=CH2 (Ylide) A->B + n-BuLi D Oxaphosphetane Intermediate B->D C This compound C->D E 3-Propyl-1-nonene D->E F Ph3P=O D->F

References

Application Notes and Protocols: 2-Propylhexanal in the Flavor and Fragrance Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Propylhexanal, a key aroma chemical in the flavor and fragrance industries.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for formulation development, stability testing, and analytical method design.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-Propylcaproaldehyde[1]
CAS Number 27644-47-9[1]
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless liquid (presumed)
Odor Profile Powerful, diffusive, herbal
Boiling Point ~180-182 °C (estimated)
Solubility Soluble in ethanol (B145695) and oils; sparingly soluble in water.

Applications in Flavor and Fragrance

This compound's unique olfactory characteristics make it a versatile ingredient in a range of consumer products.

3.1. Fragrance Applications

In perfumery, this compound is utilized for its ability to impart fresh, green, and powerful top notes. It blends well with a variety of fragrance families, including:

  • Citrus: Enhances the freshness and zest of lemon, bergamot, and grapefruit accords.

  • Fruity: Provides a green, slightly unripe nuance to berry and orchard fruit fragrances.

  • Herbal/Aromatic: Complements lavender, rosemary, and other herbaceous notes, adding complexity and diffusion.

  • Floral: Can be used in trace amounts to lift and add a natural green element to floral bouquets.

3.2. Flavor Applications

In the flavor industry, this compound can be used to create and enhance a variety of taste profiles. Its contribution is particularly noted in:

  • Fruits: Provides green and slightly fatty notes that can enhance the authenticity of flavors such as apple, pear, and tropical fruits.

  • Savory: In savory applications, it can contribute to the overall aroma profile of cooked meats and vegetables.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound.

4.1. Sensory Evaluation: Odor and Flavor Profile Analysis

This protocol outlines the procedure for determining the sensory characteristics of this compound using a trained sensory panel.

Objective: To characterize the odor and flavor profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless and tasteless solvent (e.g., mineral oil for odor, propylene (B89431) glycol or medium-chain triglycerides for flavor)

  • Glass vials with PTFE-lined caps

  • Odor-free smelling strips

  • Deionized water

  • Unsalted crackers or white bread for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).

    • For flavor evaluation, prepare dilutions in a food-grade carrier.

  • Panelist Selection and Training:

    • Select 8-12 trained sensory panelists with demonstrated acuity for aroma and flavor perception.

    • Familiarize panelists with the aroma and flavor language for aldehydes and related compounds.

  • Odor Evaluation:

    • Dip smelling strips into each dilution for 2 seconds.

    • Present the strips to the panelists in a randomized order in a well-ventilated, odor-free environment.

    • Panelists will evaluate the odor intensity and describe the aroma characteristics at different time points (top, middle, and base notes).

  • Flavor Evaluation:

    • Present the flavor dilutions to the panelists in a neutral food base (e.g., unsalted crackers, sugar water).

    • Panelists will evaluate the taste and flavor profile, noting intensity, character, and aftertaste.

  • Data Analysis:

    • Collect and analyze the descriptive data to generate a comprehensive sensory profile of this compound.

    • Use statistical methods to determine the significance of different sensory attributes.

4.2. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the key odor-active components of a fragrance or flavor formulation containing this compound.[3][4]

Objective: To identify and characterize the odor contribution of this compound in a complex mixture.

Materials:

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O).[5]

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax).

  • Helium carrier gas.

  • Sample containing this compound.

  • Reference standard of this compound.

Procedure:

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., dichloromethane, ethanol) to an appropriate concentration for GC analysis.

  • GC-MS/O Analysis:

    • Inject the sample into the GC-MS/O system.

    • Run a temperature program that effectively separates the volatile compounds.

    • Simultaneously, a trained panelist will sniff the effluent from the olfactometry port and record the odor description and intensity for each eluting compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its mass spectrum and retention time with the reference standard.

    • Correlate the odor description from the olfactometry port with the identified peak to confirm the sensory contribution of this compound.

4.3. Stability Testing

This protocol outlines a method for assessing the stability of this compound in a finished product base (e.g., perfume, lotion, beverage).[6]

Objective: To evaluate the chemical and sensory stability of this compound over time and under different storage conditions.

Materials:

  • Finished product base (fragrance or flavor).

  • This compound.

  • Controlled environment chambers (e.g., ovens, refrigerators, light exposure boxes).

  • Analytical instrumentation (GC-MS).

  • Trained sensory panel.

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the product base at a typical use level.

    • Prepare a control sample without this compound.

    • Package the samples in their intended final packaging.

  • Storage Conditions:

    • Store the samples under various conditions:

      • Accelerated conditions: 40°C, 25°C with light exposure.

      • Real-time conditions: Room temperature in the dark.

      • Refrigerated conditions: 4°C.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples using both instrumental and sensory methods.

    • Instrumental Analysis (GC-MS): Quantify the concentration of this compound to determine any chemical degradation.

    • Sensory Analysis: A trained panel will evaluate the odor or flavor profile of the samples to detect any changes in the sensory characteristics.

  • Data Analysis:

    • Compare the results from the different storage conditions and time points to the initial sample to assess the stability of this compound.

Signaling Pathways and Experimental Workflows

5.1. Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[7][8] The binding of an odorant molecule to its specific OR triggers a signaling cascade that ultimately leads to the perception of smell.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺/Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signal transduction pathway for aldehydes.

5.2. Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the sensory evaluation of a new fragrance ingredient like this compound.

Sensory_Evaluation_Workflow cluster_workflow Sensory Evaluation Workflow start Define Objectives panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation (Dilutions) panel_selection->sample_prep sensory_test Conduct Sensory Tests (Descriptive, Discrimination) sample_prep->sensory_test data_collection Data Collection sensory_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis report Generate Sensory Profile Report data_analysis->report end End report->end GCO_Workflow cluster_gco GC-O Analysis Workflow cluster_detection Detection start Sample Preparation injection GC Injection start->injection separation Chromatographic Separation injection->separation ms_detection MS Detection (Identification) separation->ms_detection o_detection Olfactometry (Odor Description) separation->o_detection correlation Data Correlation ms_detection->correlation o_detection->correlation report Generate Odor Profile correlation->report end End report->end

References

Application Note: Analysis of 2-Propylhexanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylhexanal (C9H18O) is a volatile organic compound that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker or impurity in industrial and pharmaceutical products.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[1][2] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves several key stages, from initial sample collection to final data interpretation. The logical progression of these steps is crucial for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Liquid or Solid Matrix) LLE Liquid-Liquid Extraction (LLE) (for liquid samples) SampleCollection->LLE Liquid SPME Solid-Phase Microextraction (SPME) (for solid/liquid samples) SampleCollection->SPME Solid/Liquid Derivatization Derivatization (Optional) (e.g., DNPH) LLE->Derivatization Filtration 2. Filtration & Vial Transfer LLE->Filtration GC_Injection 3. GC Injection & Separation SPME->GC_Injection Derivatization->Filtration Filtration->GC_Injection MS_Detection 4. MS Detection & Ionization GC_Injection->MS_Detection Peak_Integration 5. Peak Identification & Integration MS_Detection->Peak_Integration Quantification 6. Quantification (Using Calibration Curve) Peak_Integration->Quantification Reporting 7. Final Report Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the key identification parameters for this compound. Retention time is an estimate and can vary based on the specific instrument and conditions. Mass-to-charge ratios (m/z) are predicted based on common fragmentation patterns for aliphatic aldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key m/z Ratios
This compoundC9H18O142.24~ 8.5 - 10.5142 (M+), 99, 85, 71, 57, 43

Note: The molecular ion (M+) at m/z 142 may be of low abundance or absent in Electron Ionization (EI) mass spectra. The base peak is often a smaller fragment. These values should be confirmed by running a certified reference standard.

Detailed Experimental Protocols

These protocols are designed for researchers using standard laboratory GC-MS equipment.

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the sample matrix.[1] Samples must be prepared in a volatile organic solvent, as aqueous solutions are generally incompatible with GC-MS systems.[2][3][4]

A. Liquid-Liquid Extraction (LLE) - For Liquid Samples (e.g., aqueous solutions, beverages)

  • Sample Collection: Collect 5 mL of the liquid sample in a clean glass container.

  • Extraction: Transfer the sample to a separatory funnel. Add 5 mL of a non-polar organic solvent such as hexane (B92381) or dichloromethane.[1][2]

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using hexane) into a clean glass vial.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Filtration & Transfer: Filter the extract through a 0.45 µm PTFE syringe filter into a 1.5 mL glass autosampler vial for analysis.[5]

B. Headspace Solid-Phase Microextraction (HS-SPME) - For Solid or Liquid Samples

HS-SPME is a solvent-free technique suitable for isolating volatile compounds.[1][6]

  • Sample Preparation: Place a precisely weighed amount (e.g., 1 gram) of the solid or liquid sample into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a set temperature (e.g., 55-60°C) for a defined period (e.g., 15-25 minutes) to allow volatile analytes to partition into the headspace.[7]

  • Extraction: Expose a SPME fiber to the vial's headspace for a specific time (e.g., 15 minutes) to adsorb the analytes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for aldehydes.[1]

  • Analysis: Immediately transfer the fiber to the GC injector for thermal desorption and analysis.

Protocol 2: GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis of this compound and can be adapted as needed.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
Carrier GasHelium (99.999% purity) at a constant flow of 1.0 mL/min.[5]
Injector
Injector Temperature250 °C[5]
Injection ModeSplit (e.g., 50:1 ratio) to prevent column overload.[5] Use Splitless for trace analysis.
Injection Volume1 µL
Oven Temperature Program
Initial Temperature50 °C, hold for 2 minutes.[5]
RampIncrease at 10 °C/min to 250 °C.
Final HoldHold at 250 °C for 5 minutes.
Mass Spectrometer
MS Source Temperature230 °C
MS Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV.
Mass Scan Range40 - 400 m/z
Solvent Delay3 - 4 minutes (to prevent filament damage from the solvent peak)
Protocol 3: Data Analysis and Quantification
  • Peak Identification: Identify the chromatographic peak corresponding to this compound by comparing its retention time and mass spectrum with a certified reference standard analyzed under the same conditions. The mass spectrum should also be compared against a spectral library (e.g., NIST) for confirmation.[5]

  • Calibration: Prepare a series of calibration standards of this compound at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the chosen solvent.

  • Curve Generation: Analyze each standard using the established GC-MS method. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the analyte.

  • Quantification: Analyze the prepared sample. Determine the peak area for this compound in the sample chromatogram and use the calibration curve to calculate its concentration.

References

High-Performance Liquid Chromatography (HPLC) Methods for Aldehyde Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of aldehydes using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for various applications, including environmental monitoring, food and beverage quality control, and the assessment of aldehyde impurities in pharmaceutical products.

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. They are prevalent in the environment, food, and pharmaceutical products, and their presence, even at trace levels, can be of significant concern due to their potential toxicity and reactivity. Accurate and sensitive analytical methods are therefore crucial for their detection and quantification. HPLC, particularly after derivatization, has become the method of choice for analyzing aldehydes due to its robustness, sensitivity, and wide applicability.[1][2]

This document focuses on two primary HPLC-based methods for aldehyde analysis:

  • HPLC with UV/Vis Detection following Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is the most common and well-established method for aldehyde analysis.[1][3][4] Aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily separated and quantified using a reversed-phase HPLC system with UV/Vis detection.[5]

  • HPLC with Fluorescence Detection following Derivatization with a Fluorogenic Reagent: For enhanced sensitivity, various fluorescent derivatizing agents are employed. These reagents react with aldehydes to produce highly fluorescent derivatives, allowing for their detection at very low concentrations.[1][6]

Application Note 1: Analysis of Aldehydes as their 2,4-Dinitrophenylhydrazone (DNPH) Derivatives by HPLC-UV

This application note describes a robust and widely used method for the quantification of various aldehydes in a range of sample matrices.

Principle

Aldehydes react with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives. These derivatives are then separated by reversed-phase HPLC and detected by a UV/Vis detector at approximately 360 nm.[5]

Experimental Workflow

workflow1 cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection (e.g., Air, Water, Drug Substance) Derivatization Derivatization with DNPH Sample->Derivatization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution in Acetonitrile (B52724) Extraction->Evaporation Injection Injection onto HPLC System Evaporation->Injection Prepared Sample Separation C18 Reversed-Phase Separation Injection->Separation Detection UV/Vis Detection (360 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of aldehydes after DNPH derivatization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC-UV analysis of several common aldehydes as their DNPH derivatives.

AldehydeRetention Time (min)LOD (µg/L)LOQ (µg/L)Linearity (r²)
Formaldehyde5.62-5 ppb10-20 ppb>0.999
Acetaldehyde6.82-5 ppb10-20 ppb>0.999
Acrolein8.62-5 ppb10-20 ppb>0.999
Propionaldehyde11.32-5 ppb10-20 ppb>0.999
Crotonaldehyde12.22-5 ppb10-20 ppb>0.999
Butyraldehyde12.72-5 ppb10-20 ppb>0.999
Benzaldehyde13.12-5 ppb10-20 ppb>0.999
Hexanal-7.90 nmol/L[1]->0.999
Heptanal-2.34 nmol/L[1]->0.999

Note: Retention times, LODs, and LOQs are highly dependent on the specific HPLC system, column, and mobile phase conditions.

Detailed Experimental Protocol

1. Reagents and Materials

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Aldehyde standards

  • Solid Phase Extraction (SPE) cartridges (e.g., DNPH-silica cartridges for air sampling, or C18 cartridges for liquid samples)[5]

2. Standard Preparation

  • DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing approximately 1% (v/v) concentrated HCl.

  • Aldehyde Stock Standards: Prepare individual stock solutions of each aldehyde in acetonitrile at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a mixed working standard solution containing all aldehydes of interest by diluting the stock solutions with acetonitrile. Prepare a series of calibration standards by further diluting the mixed working standard.

3. Sample Preparation

  • Air Samples: Draw a known volume of air through a DNPH-silica SPE cartridge at a controlled flow rate.[5] The aldehydes are trapped and derivatized on the cartridge. Elute the derivatives from the cartridge with acetonitrile.[5]

  • Liquid Samples (e.g., Water, Drug Product Solution): To a known volume of the sample, add an equal volume of the DNPH derivatizing solution. Allow the reaction to proceed for at least one hour at room temperature. The resulting derivatives can be extracted using a C18 SPE cartridge or by liquid-liquid extraction with a non-polar solvent like hexane.[7]

  • Solid Samples (e.g., Drug Substance): Dissolve a known amount of the solid sample in a suitable solvent (e.g., acetonitrile). Add the DNPH derivatizing solution and allow the reaction to proceed.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 60:40 (v/v) Acetonitrile:Water.[4]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 20 µL[5]

  • Detector: UV/Vis detector set to 360 nm[5]

5. Analysis

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify the aldehyde-DNPH derivatives in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the concentration of each aldehyde using a calibration curve generated from the peak areas of the standards.

Application Note 2: Highly Sensitive Analysis of Aldehydes by HPLC with Fluorescence Detection

For applications requiring lower detection limits, such as the analysis of trace aldehydes in biological samples or pharmaceutical products, HPLC with fluorescence detection offers superior sensitivity.

Principle

This method involves the pre-column derivatization of aldehydes with a fluorogenic reagent to form highly fluorescent products. These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector. Several derivatization reagents are available, each with its own specific reaction conditions and fluorescence properties.[1][6]

Common Fluorogenic Derivatization Reagents for Aldehydes
  • Rhodamine B hydrazide (RBH) [1]

  • 2-Aminoacridone [1]

  • 9-Fluorenylmethoxycarbonyl hydrazine (B178648) (FMOC-hydrazine) [1]

  • 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) [1]

  • 2-Diphenylacetyl-1,3-indandione-1-hydrazone [6]

  • 1,3-Cyclohexanedione (post-column derivatization) [8]

Experimental Workflow

workflow2 cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection Derivatization Pre-column Derivatization with Fluorescent Reagent Sample->Derivatization Reaction Reaction Incubation (Time and Temperature Dependent) Derivatization->Reaction Injection Injection onto HPLC System Reaction->Injection Prepared Sample Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex/Em Wavelengths) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for HPLC-Fluorescence analysis of aldehydes.

Quantitative Data Summary

The following table provides examples of quantitative data for the HPLC-fluorescence analysis of aldehydes using different derivatization reagents.

Derivatization ReagentAldehydeExcitation (nm)Emission (nm)LOD
BODIPY-aminozide[1]Aliphatic Aldehydes495505Trace levels
2-Diphenylacetyl-1,3-indandione-1-hydrazone[6]Formaldehyde--6 ppb
2-Diphenylacetyl-1,3-indandione-1-hydrazone[6]Acetaldehyde--4.5 ppb
2-Diphenylacetyl-1,3-indandione-1-hydrazone[6]Acrolein--0.6 ppb
2-Diphenylacetyl-1,3-indandione-1-hydrazone[6]Benzaldehyde--0.15 ppb
DBCEEC[9]Various Aldehydes--0.2 - 1.78 nmol/L
Detailed Experimental Protocol (using a generic fluorescent hydrazine reagent)

1. Reagents and Materials

  • Fluorescent hydrazine reagent (e.g., Dansyl hydrazine)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Aldehyde standards

2. Standard Preparation

  • Derivatizing Solution: Prepare a solution of the fluorescent hydrazine reagent in acetonitrile (concentration will be reagent-specific, typically in the range of 1-10 mg/mL).

  • Aldehyde Stock and Working Standards: Prepare as described in the HPLC-UV protocol.

3. Sample Preparation

  • To a known amount of sample (or standard), add an excess of the derivatizing solution.

  • Add a small amount of acid catalyst (e.g., TFA or acetic acid).

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization. The optimal conditions will depend on the specific reagent used.

  • After incubation, the reaction mixture may be diluted with the mobile phase before injection.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% TFA), is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C)

  • Injection Volume: 10-20 µL

  • Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatization reagent.

5. Analysis

  • Follow the same procedure as for the HPLC-UV method, using the fluorescence signal for quantification.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of aldehydes in a variety of matrices. The choice between UV and fluorescence detection will depend on the required sensitivity of the application. For routine analysis where low ppb levels are sufficient, the DNPH method with UV detection is a cost-effective and well-validated technique. For applications demanding ultra-trace level detection, the use of fluorogenic derivatization reagents with fluorescence detection is recommended. Proper method validation, including specificity, linearity, accuracy, precision, and robustness, is essential before implementing these methods for routine analysis in a regulated environment.

References

Application Notes and Protocols for the Derivatization of 2-Propylhexanal for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylhexanal is a branched-chain aldehyde that can be challenging to detect and quantify at low concentrations due to its moderate polarity and potential for instability during analysis. Direct analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can suffer from poor peak shape, low sensitivity, and matrix interference. Chemical derivatization is a powerful technique to overcome these limitations by converting the aldehyde into a more stable, volatile, and readily detectable derivative.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its detection by GC-MS and HPLC with fluorescence or UV detection. The primary derivatization reagents discussed are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis, and dansylhydrazine and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC analysis.

Principles of Derivatization for this compound

Derivatization of this compound targets its reactive carbonyl group. The ideal derivative possesses properties that are more amenable to the chosen analytical technique, such as:

  • Increased Volatility and Thermal Stability: Crucial for GC analysis to prevent degradation in the injector and improve chromatographic separation.[1]

  • Enhanced Detector Response: Introduction of specific functional groups can significantly increase the signal in detectors like electron capture detectors (ECD), mass spectrometers (MS), fluorescence detectors (FLD), or UV detectors.

  • Improved Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to sharper, more symmetrical peaks and better resolution from matrix components.[1]

Oximation with PFBHA for GC-MS Analysis

PFBHA is a highly effective derivatizing agent for aldehydes and ketones, reacting with the carbonyl group to form a stable oxime derivative.[1][2] The introduction of the pentafluorobenzyl group provides several advantages for GC-MS analysis:

  • High Electron-Capturing Ability: The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection and enhances ionization efficiency in mass spectrometry.[2]

  • Increased Molecular Weight: The higher mass of the derivative often moves it to a cleaner region of the mass spectrum, reducing background interference.

  • Improved Thermal Stability: The resulting oxime is more thermally stable than the parent aldehyde.

Hydrazone Formation with Dansylhydrazine for HPLC-FLD Analysis

Dansylhydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form intensely fluorescent hydrazones. This is particularly useful for HPLC analysis with fluorescence detection, offering:

  • High Sensitivity: Fluorescence detection is inherently more sensitive than UV-vis absorption, allowing for the detection of very low concentrations of this compound.

  • High Selectivity: Not all compounds in a complex sample will fluoresce, reducing the likelihood of interfering peaks.

Hydrazone Formation with DNPH for HPLC-UV Analysis

2,4-Dinitrophenylhydrazine (DNPH) is a common and effective reagent for the derivatization of carbonyl compounds.[3] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV light.[3] This makes them ideal for analysis by HPLC with UV detection.

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the derivatization of aldehydes. While specific data for this compound is limited in the literature, the values for structurally similar aldehydes such as hexanal (B45976) and heptanal (B48729) provide a strong indication of the expected performance.

Table 1: GC-MS with PFBHA Derivatization

Analyte (similar to this compound)MatrixLimit of Detection (LOD)Reference
GlyoxalAir6 pptV[4]
MethacroleinAir100 pptV[4]
HexanalBlood0.006 nM[3]
HeptanalBlood0.005 nM[3]

Table 2: HPLC with Dansylhydrazine and DNPH Derivatization

Derivatization ReagentAnalyte (similar to this compound)MatrixLimit of Detection (LOD)Reference
DansylhydrazineCarbohydratesAqueous100 amol[5]
DNPHHexanalUrine1.7 nmol L⁻¹
DNPHHeptanalUrine2.5 nmol L⁻¹
DNPHHexanalAqueous7.90 nmol L⁻¹[3]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is a general guideline for the derivatization of this compound in a liquid sample.

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water

  • Hexane (B92381) (or other suitable organic solvent)

  • Buffer solution (e.g., pH 4)

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1 mL of the aqueous sample containing this compound into a vial. If using a non-aqueous sample, dissolve a known amount in a suitable solvent.

  • pH Adjustment: Adjust the pH of the sample to approximately 4 using a buffer solution or dilute acid.[6]

  • Reagent Addition: Add 100 µL of a freshly prepared PFBHA solution (e.g., 1-15 mg/mL in reagent water) to the vial.[2]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 30-60 minutes.[1][6]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

GC-MS Conditions (General):

  • Injector: 250°C, Splitless or 10:1 split ratio[1][2]

  • Carrier Gas: Helium at 1 mL/min[1][2]

  • Oven Program: 50°C initial, ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[1][2]

  • MS Transfer Line: 280°C[1][2]

  • Ion Source: 250°C, Electron Impact (EI) at 70 eV[1][2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the characteristic ions of the this compound-PFB-oxime derivative.

Protocol 2: Derivatization of this compound with Dansylhydrazine for HPLC-FLD Analysis

This protocol provides a general method for the fluorescent labeling of this compound.

Materials:

  • This compound standard solution

  • Dansylhydrazine

  • Acetonitrile (B52724) (HPLC grade)

  • Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Place a known volume of the sample containing this compound into a reaction vial.

  • Reagent Preparation: Prepare a solution of dansylhydrazine in acetonitrile (e.g., 1 mg/mL).

  • Derivatization Reaction: Add an excess of the dansylhydrazine solution and a small amount of acid catalyst (e.g., a few microliters of 10% TCA or 1 M HCl) to the sample vial.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes in the dark.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

HPLC-FLD Conditions (General):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient of acetonitrile and water

  • Excitation Wavelength: ~340 nm

  • Emission Wavelength: ~525 nm

Protocol 3: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is based on the widely used DNPH derivatization method for carbonyl compounds.[3]

Materials:

  • This compound standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Acetonitrile (HPLC grade)

  • Sulfuric acid or Hydrochloric acid

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Reagent Preparation: Prepare a DNPH reagent solution by dissolving purified DNPH in acetonitrile containing a small amount of acid (e.g., 1 mL of concentrated H₂SO₄ per 100 mL of acetonitrile).[3]

  • Sample Preparation: Place a known volume of the sample containing this compound into a reaction vial.

  • Derivatization Reaction: Add an excess of the DNPH reagent solution to the sample vial.

  • Incubation: Seal the vial and heat at 40-60°C for 1 hour.[3]

  • Analysis: After cooling, the sample is ready for direct injection into the HPLC system.

HPLC-UV Conditions (General):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient of acetonitrile and water

  • Detection Wavelength: ~360 nm[3]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction/Cleanup cluster_analysis Analysis Sample Sample containing This compound pH_Adjust pH Adjustment (if aqueous) Sample->pH_Adjust Add_Reagent Add Derivatization Reagent (PFBHA, Dansylhydrazine, or DNPH) pH_Adjust->Add_Reagent React Incubate (Heat) Add_Reagent->React Extract Solvent Extraction (for GC-MS) React->Extract Analysis GC-MS or HPLC Analysis React->Analysis Direct Injection (for HPLC) Separate Phase Separation Extract->Separate Separate->Analysis

Caption: General experimental workflow for the derivatization of this compound.

PFBHA_Reaction Oximation Reaction with PFBHA Propylhexanal This compound (R-CHO) PFBHA PFBHA (PFB-ONH2) Oxime This compound-PFB-Oxime (R-CH=N-O-PFB) Propylhexanal->Oxime + PFBHA Water Water (H2O)

Caption: Reaction of this compound with PFBHA to form an oxime derivative.

References

Application Note and Protocol for the Laboratory Synthesis of 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propylhexanal is an alpha-branched aldehyde that can serve as a valuable intermediate in the synthesis of various organic compounds, including fine chemicals, pharmaceuticals, and fragrance components. Its synthesis is typically achieved through a two-step process involving a crossed aldol (B89426) condensation followed by catalytic hydrogenation. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from pentanal and butanal. The initial base-catalyzed crossed aldol condensation of pentanal and butanal yields the intermediate, 2-propylhex-2-enal. Subsequent selective hydrogenation of the carbon-carbon double bond of this intermediate affords the final product, this compound.

Reaction Scheme

The overall synthesis involves two main chemical transformations:

  • Crossed Aldol Condensation: The enolate of pentanal undergoes a nucleophilic addition to the carbonyl group of butanal in the presence of a base catalyst. This is followed by dehydration to yield the α,β-unsaturated aldehyde, 2-propylhex-2-enal. To maximize the yield of the desired crossed-condensation product and minimize self-condensation side products, a controlled addition of butanal to the reaction mixture containing pentanal and the catalyst is employed.

  • Selective Catalytic Hydrogenation: The intermediate, 2-propylhex-2-enal, is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the saturated aldehyde, this compound.

Experimental Protocols

Part 1: Synthesis of 2-Propylhex-2-enal via Crossed Aldol Condensation

Materials:

  • Pentanal (≥98%)

  • Butanal (≥98%)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (95%)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Addition funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.

  • In the flask, dissolve sodium hydroxide (1.0 g, 25 mmol) in 50 mL of ethanol.

  • Add pentanal (21.5 g, 250 mmol) to the flask.

  • In the addition funnel, place butanal (18.0 g, 250 mmol).

  • Slowly add the butanal from the addition funnel to the stirred solution in the flask over a period of 1 hour at room temperature (20-25 °C).

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-propylhex-2-enal.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 2-Propylhex-2-enal (crude or purified)

  • Ethanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel (e.g., a 250 mL round-bottom flask), dissolve the 2-propylhex-2-enal (14.0 g, 100 mmol) in 100 mL of ethanol.

  • Carefully add the 5% Pd/C catalyst (0.1-0.2 g, 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the air from the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a set pressure on a hydrogenator) at room temperature until the reaction is complete (typically 4-8 hours, monitor by TLC or GC).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Remove the ethanol from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purify the product by vacuum distillation to obtain pure this compound.

Data Presentation

Parameter2-Propylhex-2-enalThis compound
Starting Materials Pentanal, Butanal2-Propylhex-2-enal
Catalyst Sodium Hydroxide5% Palladium on Carbon
Solvent EthanolEthanol
Reaction Temperature 70-80 °CRoom Temperature
Reaction Time 4-6 hours4-8 hours
Theoretical Yield 14.0 g14.2 g
Actual Yield 9.8 g8.5 g
Yield (%) 70%60%
Purity (by GC) >95% (after distillation)>98% (after distillation)
Boiling Point ~175-177 °C~170-172 °C

Mandatory Visualization

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Crossed Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation A 1. Reactant Preparation Dissolve NaOH in Ethanol. Add Pentanal. B 2. Controlled Addition Slowly add Butanal to the reaction mixture. A->B C 3. Reaction Heat to reflux for 4-6 hours. B->C D 4. Work-up Neutralize, extract with ether, wash, and dry. C->D E 5. Purification Concentrate and purify by vacuum distillation. D->E F Intermediate: 2-Propylhex-2-enal E->F G 1. Reactant Preparation Dissolve 2-Propylhex-2-enal in Ethanol. Add Pd/C catalyst. F->G Proceed to Hydrogenation H 2. Hydrogenation React under Hydrogen atmosphere for 4-8 hours. G->H I 3. Catalyst Removal Filter the reaction mixture through Celite. H->I J 4. Purification Concentrate and purify by vacuum distillation. I->J K Final Product: this compound J->K

Caption: Workflow for the synthesis of this compound.

2-Propylhexanal: A Versatile Precursor in Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylhexanal, a branched-chain aldehyde, serves as a valuable and versatile precursor in the synthesis of a variety of chemical entities. Its reactivity as an aldehyde allows for its conversion into corresponding alcohols, acids, and other derivatives, which find extensive applications in the fragrance, plasticizer, and broader chemical industries. This document provides detailed application notes and experimental protocols for the key chemical transformations of this compound, intended to guide researchers and professionals in leveraging its synthetic potential.

Key Applications and Chemical Pathways

This compound is a key intermediate in the production of several commercially important chemicals. The primary transformations involve its synthesis via aldol (B89426) condensation, followed by its conversion to 2-propylhexan-1-ol (B1619662) through hydrogenation and to 2-propylhexanoic acid via oxidation. These derivatives are then utilized in the formulation of fragrances and the synthesis of plasticizers.

G cluster_synthesis Synthesis of this compound cluster_derivatives Derivatives and Applications Pentanal Pentanal Aldol Condensation Aldol Condensation Pentanal->Aldol Condensation Self-condensation This compound This compound Aldol Condensation->this compound 2-Propylhexan-1-ol 2-Propylhexan-1-ol This compound->2-Propylhexan-1-ol Hydrogenation 2-Propylhexanoic Acid 2-Propylhexanoic Acid This compound->2-Propylhexanoic Acid Oxidation Fragrance Formulation Fragrance Formulation 2-Propylhexan-1-ol->Fragrance Formulation Ingredient Plasticizer Synthesis Plasticizer Synthesis 2-Propylhexanoic Acid->Plasticizer Synthesis Precursor

Caption: Overview of this compound synthesis and its major applications.

Application 1: Synthesis of 2-Propylhexanoic Acid

2-Propylhexanoic acid is a valuable chemical intermediate, notably used in the synthesis of plasticizers and metal salts for various industrial applications. The oxidation of this compound is a direct and efficient route to this carboxylic acid.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from established methods for the oxidation of branched aldehydes.

Materials:

  • This compound

  • Catalyst: e.g., phosphomolybdovanadic acid (H₄PMo₁₁VO₄₀·32H₂O) or a manganese salt (e.g., Manganese (II) acetate)

  • Solvent: e.g., dilute hydrochloric acid (2 mol/L) or an organic solvent like isobutanol

  • Oxygen or air source

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the reaction vessel with this compound and the chosen solvent.

  • Add the catalyst to the mixture.

  • Heat the mixture to the desired reaction temperature while stirring.

  • Introduce a continuous flow of oxygen or air into the reaction mixture.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the aldehyde.

  • Upon completion, cool the reaction mixture and separate the product from the catalyst and solvent. Purification can be achieved through distillation.

ParameterCondition 1 (H₄PMo₁₁VO₄₀·32H₂O)Condition 2 (Mn(II) acetate)
Catalyst Loading 3% (w/w)Varies
Solvent 2 mol/L HClOctanoic acid
Temperature 60°C40°C
Oxygen Flow Rate 10 mL/sNot specified
Reaction Time 5 hoursNot specified
Conversion of Aldehyde 99.83%High
Selectivity for Acid 98.34%High
Yield of Acid 98.79%83%

Data for Condition 1 is based on the oxidation of 2-ethylhexanal, which is expected to have similar reactivity to this compound.

G Start Start Charge Reactor Charge this compound and Solvent Start->Charge Reactor Add Catalyst Add Catalyst Charge Reactor->Add Catalyst Heat and Stir Heat to Reaction Temp. with Stirring Add Catalyst->Heat and Stir Introduce Oxygen Introduce O2/Air Flow Heat and Stir->Introduce Oxygen Monitor Reaction Monitor by GC Introduce Oxygen->Monitor Reaction Cool and Separate Cool and Separate Product Monitor Reaction->Cool and Separate Reaction Complete Purify Purify by Distillation Cool and Separate->Purify End End Purify->End

Caption: Workflow for the oxidation of this compound.

Application 2: Synthesis of 2-Propylhexan-1-ol

2-Propylhexan-1-ol is a Guerbet alcohol with applications as a solvent, a precursor for surfactants, and in the formulation of fragrances. It is synthesized through the hydrogenation of this compound.

Experimental Protocol: Hydrogenation of this compound

This protocol is based on general methods for the catalytic hydrogenation of branched aldehydes.

Materials:

  • This compound

  • Catalyst: e.g., Raney Nickel or a copper-zinc oxide (CuO/ZnO) catalyst with an aluminum promoter

  • Solvent: e.g., Methanol, ethanol (B145695), or a mixture with water

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Prepare the catalyst if necessary (e.g., reduction of CuO/ZnO with hydrogen).

  • Charge the autoclave with this compound, the solvent, and the catalyst.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the reaction temperature while stirring.

  • Maintain the reaction under constant hydrogen pressure until the uptake of hydrogen ceases.

  • Cool the reactor, vent the excess hydrogen, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product, 2-propylhexan-1-ol, can be purified by distillation.

ParameterCondition 1 (CuO/ZnO/Al)Condition 2 (Raney Nickel)
Catalyst Reduced CuO/ZnO with Al promoterRANEY® Nickel
Solvent Methanol/water mixtureWater
Temperature 130-170°CRoom Temperature
Pressure (Hydrogen) 27.39 - 34.24 bar (400-500 psig)Not specified (typically atmospheric to moderate pressure)
Mole Ratio (H₂:Aldehyde) 20-30Not specified
Conversion of Aldehyde ~100%High
Selectivity for Alcohol ~100%High

Data for Condition 1 is based on the hydrogenation of analogous aldehydes.[1]

G Start Start Prepare Catalyst Prepare/Activate Catalyst Start->Prepare Catalyst Charge Autoclave Charge Autoclave with Aldehyde, Solvent, Catalyst Prepare Catalyst->Charge Autoclave Purge and Pressurize Purge with N2 then H2 Pressurize with H2 Charge Autoclave->Purge and Pressurize Heat and Stir Heat to Reaction Temp. with Stirring Purge and Pressurize->Heat and Stir Monitor H2 Uptake Monitor H2 Consumption Heat and Stir->Monitor H2 Uptake Cool and Depressurize Cool and Vent Monitor H2 Uptake->Cool and Depressurize Reaction Complete Filter Catalyst Filter to Remove Catalyst Cool and Depressurize->Filter Catalyst Purify Product Purify by Distillation Filter Catalyst->Purify Product End End Purify Product->End

Caption: Workflow for the hydrogenation of this compound.

Application 3: this compound Derivatives in Fragrance Formulations

Aldehydes with nine carbon atoms (C9 aldehydes) are known for their characteristic fresh, greasy, and green citrus scents in the fragrance industry.[2] this compound, as a C9 aldehyde, can be utilized to impart these notes to perfume compositions. It is often used in trace amounts to add a natural freshness and lift to floral and citrus accords.[3]

Application Notes:

  • Scent Profile: Expected to be in the family of fatty, waxy, and green aldehydes with potential citrus and floral nuances.

  • Usage Level: Typically, C9 aldehydes are used at very low concentrations, often less than 0.5% of the fragrance concentrate.[2]

  • Blending: It can be blended with other aldehydes and a wide range of floral and citrus essential oils and aroma chemicals to enhance their natural character.[2][3]

  • Stability: As with other aldehydes, it may have limited stability and can be prone to oxidation. It is advisable to store it under cool, dark conditions and consider making dilutions in a solvent like ethanol to improve shelf life.[2]

Application 4: Precursor for Plasticizer Synthesis

The alcohol derivative, 2-propylhexan-1-ol, can be esterified to produce plasticizers. A close analog, di(2-propylheptyl) phthalate (B1215562) (DPHP), is a known plasticizer used in PVC applications.[4] A similar plasticizer, di(2-propylhexyl) phthalate, can be synthesized from 2-propylhexan-1-ol. These types of branched-chain phthalates are valued for their low volatility and good performance at high temperatures.

Experimental Protocol: Synthesis of Di(2-propylhexyl) Phthalate

This protocol is adapted from the synthesis of di(2-propylheptyl) phthalate.

Materials:

  • Phthalic anhydride (B1165640)

  • 2-Propylhexan-1-ol

  • Catalyst: e.g., Tetra-n-butyl titanate (Ti(OBu)₄)

  • Activated carbon

  • Sodium carbonate solution

Procedure:

  • Charge a reaction kettle with phthalic anhydride and 2-propylhexan-1-ol in a molar ratio of approximately 1:2.5.

  • Add activated carbon (0.2-0.5% by weight of phthalic anhydride).

  • Stir and heat the mixture to 130-170°C and hold for 30-60 minutes.

  • Increase the temperature to 180-190°C and add the catalyst (0.1% by weight of phthalic anhydride).

  • Continue heating to 220°C and maintain the reaction for 4 hours.

  • Apply a vacuum to remove the excess alcohol.

  • Neutralize the remaining acid with a sodium carbonate solution.

  • Purify the product by steam stripping and filtration.

ParameterValue
Reactant Molar Ratio (Alcohol:Anhydride) 2.5:1
Catalyst Ti(OBu)₄
Catalyst Concentration 0.1% (w/w of anhydride)
Reaction Temperature 220°C
Reaction Time 4 hours
Esterification Yield >99%

Data is based on the synthesis of di(2-propylheptyl) phthalate and is expected to be very similar for di(2-propylhexyl) phthalate.

G Start Start Charge Reactants Charge Phthalic Anhydride, 2-Propylhexan-1-ol, and Activated Carbon Start->Charge Reactants Initial Heating Heat to 130-170°C Charge Reactants->Initial Heating Add Catalyst Heat to 180-190°C and Add Catalyst Initial Heating->Add Catalyst Main Reaction Heat to 220°C for 4h Add Catalyst->Main Reaction De-alcoholization Vacuum Distillation to Remove Excess Alcohol Main Reaction->De-alcoholization Neutralization Neutralize with Sodium Carbonate De-alcoholization->Neutralization Purification Steam Stripping and Filtration Neutralization->Purification End End Purification->End

Caption: Workflow for the synthesis of Di(2-propylhexyl) Phthalate.

Conclusion

This compound is a versatile chemical precursor with significant potential in various sectors of the chemical industry. The protocols and data presented here provide a foundation for its application in the synthesis of valuable derivatives for fragrances and plasticizers. Further research and optimization of these processes can lead to the development of novel and improved products.

References

Application Notes and Protocols for the Quantification of 2-Propylhexanal in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylhexanal is a branched-chain aldehyde that can be present in various complex matrices, including food products, biological fluids, and environmental samples. Its presence can be indicative of lipid oxidation and may contribute to the overall flavor and aroma profile of foods.[1][2] In biological systems, aldehydes are often monitored as potential biomarkers of oxidative stress.[3][4][5] Accurate quantification of this compound is crucial for quality control in the food industry, environmental monitoring, and in clinical research to understand its potential physiological and pathological roles.

This document provides detailed application notes and protocols for the quantification of this compound in complex matrices using two primary analytical techniques: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly depending on the matrix, storage conditions, and processing methods. While specific quantitative data for this compound is not extensively available in the literature, the following tables provide an illustrative summary of expected concentration ranges for similar branched-chain aldehydes found in relevant matrices. Researchers should use these as a general guide and must validate the methods for their specific matrix of interest.

Table 1: Illustrative Concentration Ranges of Branched-Chain Aldehydes in Food Matrices

Food MatrixAnalyteConcentration RangeAnalytical Method
Ripened CheeseBranched Aldehydesµg/kg to mg/kgGC-MS
Cooked MeatBranched-Chain Aldehydesµg/kg to mg/kgHS-SPME-GC-MS

Data in this table is based on general findings for branched-chain aldehydes in the specified food categories and is intended for illustrative purposes.[6][7][8]

Table 2: Illustrative Limits of Detection for Aldehyde Quantification in Biological Fluids

Biological MatrixAnalytical MethodDerivatization AgentLimit of Detection (LOD)
UrineLC-MS/MS2,4-Dinitrophenylhydrazine (DNPH)Low ng/mL
Plasma/SerumLC-MS/MS2,4-Dinitrophenylhydrazine (DNPH)Low ng/mL
Breath CondensateHPLC2,4-Dinitrophenylhydrazine (DNPH)pmol/sample

This table presents typical detection limits achievable for aldehyde analysis in biological fluids using LC-MS/MS with derivatization.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Quantification of this compound in Food Matrices using HS-SPME-GC-MS

This method is suitable for the analysis of volatile compounds like this compound in solid and liquid food matrices such as meat and cheese.[7][8]

1. Sample Preparation

  • Solid Samples (e.g., Meat, Cheese):

    • Homogenize a representative portion of the sample (e.g., 5 g) using a food processor or blender.

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds.

    • Add an appropriate internal standard (e.g., 2-methylheptanal).

    • Immediately seal the vial with a PTFE/silicone septum.

  • Liquid Samples (e.g., Milk, Broth):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of NaCl.

    • Add an appropriate internal standard.

    • Immediately seal the vial.

2. HS-SPME Procedure

  • Place the sealed vial in a heating block or the autosampler's incubation oven set to 60°C.

  • Equilibrate the sample for 15 minutes.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector.

3. GC-MS Parameters

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 240°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

4. Quantification

  • Create a calibration curve using standard solutions of this compound spiked into a matrix blank.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of this compound in Biological Fluids using LC-MS/MS with DNPH Derivatization

This method is suitable for the analysis of this compound in biological fluids such as urine and plasma, where the concentration may be low and the matrix is complex.[9][10][11][12]

1. Sample Preparation and Derivatization

  • To 100 µL of the biological fluid (e.g., urine, plasma), add an internal standard (e.g., a deuterated analogue of this compound).

  • For plasma samples, perform protein precipitation by adding 300 µL of cold acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Add 50 µL of a 1 mg/mL solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (with 0.1% sulfuric acid as a catalyst).

  • Incubate the mixture at 60°C for 30 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • Start with 30% B, hold for 1 minute.

      • Increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ions for the DNPH derivative of this compound and its internal standard.

    • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature.

3. Quantification

  • Prepare a calibration curve by spiking known concentrations of this compound into a matrix blank and performing the same derivatization and extraction procedure.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (Food or Biological Fluid) Homogenization Homogenization (for solids) Spiking Spiking with Internal Standard Sample->Spiking Derivatization Derivatization (for LC-MS/MS) Spiking->Derivatization Extraction Extraction (LLE, SPE, or SPME) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS HS-SPME LCMS LC-MS/MS Analysis Extraction->LCMS Liquid Injection Integration Peak Integration GCMS->Integration LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

formation_pathway cluster_precursors Precursors in Food Matrix cluster_reactions Degradation Pathways cluster_products Products AminoAcids Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) Strecker Strecker Degradation AminoAcids->Strecker FattyAcids Unsaturated Fatty Acids LipidOxidation Lipid Oxidation FattyAcids->LipidOxidation Aldehydes Branched-Chain Aldehydes (e.g., this compound) Strecker->Aldehydes LipidOxidation->Aldehydes

Caption: Formation of branched-chain aldehydes in food matrices.

References

Application Note: Headspace Analysis of 2-Propylhexanal and Other Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile aldehydes, such as 2-Propylhexanal, are a class of organic compounds that can be present as residual impurities in pharmaceutical products, excipients, and packaging materials. Their presence can arise from various sources, including synthesis byproducts, degradation of product components, or leaching from container closure systems. Due to their reactivity and potential toxicity, the accurate and sensitive quantification of these aldehydes is a critical aspect of drug development and quality control.

Headspace Gas Chromatography (HS-GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful and widely used technique for the analysis of volatile compounds in various matrices. This method offers the advantage of analyzing volatile analytes without complex sample extraction procedures, thereby minimizing matrix effects and improving sensitivity. This application note provides a detailed protocol for the determination of this compound and other volatile aldehydes using static headspace GC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the headspace analysis of volatile aldehydes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Addition of Diluent/Solvent Sample->Solvent Derivatization Optional: Addition of Derivatizing Agent (PFBHA) Solvent->Derivatization Vial Sealing in Headspace Vial Derivatization->Vial Incubation Incubation and Equilibration Vial->Incubation Transfer to Autosampler Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for headspace analysis of volatile aldehydes.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and other volatile aldehydes using static headspace GC-MS.

Materials and Reagents
  • This compound standard

  • Other volatile aldehyde standards (e.g., formaldehyde, acetaldehyde, propanal, butanal)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA), if derivatization is required

  • Solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), water)

  • High-purity water

  • Sodium Chloride (NaCl)

  • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

Instrumentation
  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) with Electron Ionization (EI) source

  • Static Headspace Autosampler

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound and other target aldehydes in the chosen solvent at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (for a solid sample like a drug substance or excipient):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of the chosen solvent to the vial.

  • If derivatization is performed, add an appropriate amount of PFBHA solution. The use of derivatization can improve the sensitivity and selectivity for aldehydes.[1][2][3]

  • If required, add a salt (e.g., NaCl) to increase the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Gently vortex the vial to ensure complete dissolution or suspension of the sample.

Headspace GC-MS Parameters

The following table summarizes the recommended starting parameters for the HS-GC-MS analysis. These parameters may require optimization depending on the specific instrument and application.

ParameterRecommended Setting
Headspace Sampler
Oven Temperature80 - 120 °C
Needle Temperature90 - 130 °C
Transfer Line Temperature100 - 140 °C
Vial Equilibration Time15 - 30 minutes
Pressurization Time0.5 - 1.0 minute
Loop Fill Time0.1 - 0.5 minutes
Injection Time0.5 - 1.0 minute
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplit (Split ratio 10:1 to 20:1)
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Oven Temperature ProgramInitial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 240 °C (hold for 5 min)
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) for target aldehydes (e.g., m/z for this compound)

Quantitative Data Summary

The following table provides a summary of typical quantitative performance data for the headspace analysis of volatile aldehydes. The exact values will depend on the specific analyte, matrix, and instrumental setup.

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Recovery (%)Precision (%RSD)
Formaldehyde1 - 10 µg/g3 - 30 µg/g> 0.9985 - 115< 15
Acetaldehyde0.5 - 5 µg/g1.5 - 15 µg/g> 0.9990 - 110< 15
Propanal0.1 - 2 µg/g0.3 - 6 µg/g> 0.9990 - 110< 10
Butanal0.1 - 2 µg/g0.3 - 6 µg/g> 0.9990 - 110< 10
This compound 0.05 - 1 µg/g 0.15 - 3 µg/g > 0.99 95 - 105 < 10

Note: The data presented in this table is a compilation of typical values reported in the literature and should be verified through method validation for specific applications.[4][5][6]

Signaling Pathways and Logical Relationships

In the context of drug development, the presence of volatile aldehydes can be indicative of several underlying processes. The following diagram illustrates the potential sources and consequences of aldehyde formation in pharmaceutical products.

logical_relationships cluster_sources Sources of Aldehydes cluster_product Pharmaceutical Product cluster_consequences Potential Consequences Degradation Excipient/API Degradation Product Drug Product Degradation->Product Leaching Leaching from Packaging Leaching->Product Synthesis Residual from Synthesis Synthesis->Product Toxicity Potential Toxicity Product->Toxicity Stability Reduced Product Stability Product->Stability Efficacy Impact on Efficacy Product->Efficacy

Caption: Sources and consequences of volatile aldehydes in pharmaceuticals.

Conclusion

The headspace GC-MS method described provides a robust and sensitive approach for the determination of this compound and other volatile aldehydes in pharmaceutical materials. The use of static headspace sampling minimizes sample preparation and reduces matrix interference, leading to reliable and accurate quantification.[7][8] For challenging analyses, derivatization with reagents like PFBHA can significantly enhance method performance.[9] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for monitoring volatile aldehydes, ensuring the quality and safety of pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of crude 2-Propylhexanal. Below, you will find troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

Fractional Distillation Issues
ProblemPossible Cause(s)Solution(s)
Poor Separation of this compound from Impurities - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast, preventing proper vapor-liquid equilibrium.[1]- Fluctuating heat source causing inconsistent boiling.[1]- Poor insulation of the distillation column.[1]- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to ensure a slow and steady collection of the distillate.- Employ a stable heating source like a heating mantle with a temperature controller.- Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[1]
Low Recovery of Purified Product - Significant hold-up of product in the distillation column packing.- Thermal decomposition of this compound at atmospheric pressure.- Choose a column packing with a lower surface area if product hold-up is a major issue.- Perform the distillation under vacuum to lower the boiling point and minimize thermal degradation.[2]
Bumping or Unstable Boiling - Uneven heating.- Lack of nucleation sites for smooth boiling.- Use a magnetic stir bar or boiling chips in the distillation flask.[3]- Ensure the heating mantle is in good contact with the flask for even heat distribution.
Product Purity Decreases Over Time - Presence of azeotropes with impurities.[4]- Gradual decomposition of the product in the hot distillation pot.- Analyze the crude mixture for potential azeotrope-forming impurities. Azeotropic distillation with a different solvent may be necessary.[4]- Minimize the distillation time and consider vacuum distillation to reduce the temperature.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor Separation (Co-elution of Impurities) - Inappropriate solvent system (eluent) polarity.- Column overloading with too much crude sample.- Column channeling due to improper packing.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf of this compound around 0.3-0.4).[5]- Reduce the amount of crude material loaded onto the column.[6]- Ensure the column is packed uniformly without air bubbles or cracks.
Tailing of the this compound Peak - Interaction of the aldehyde with acidic sites on the silica (B1680970) gel.- Deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[5]- Alternatively, use a less acidic stationary phase such as neutral alumina.[7]
Irreversible Adsorption or Decomposition on the Column - High reactivity of the aldehyde on the stationary phase.- Consider using a less reactive stationary phase like alumina.[7]- If decomposition is observed, this method may not be suitable for the specific crude mixture.
Low Recovery of Purified Product - Product is too strongly adsorbed on the column.- Elution was stopped prematurely.- Gradually increase the polarity of the eluent to ensure all the product is eluted.- Monitor the column fractions with TLC until no more product is detected.
Bisulfite Adduct Formation Issues
ProblemPossible Cause(s)Solution(s)
Low Yield of Precipitated Bisulfite Adduct - The bisulfite adduct of this compound may be soluble in the reaction mixture.[8]- Steric hindrance from the alpha-propyl group slowing the reaction.[8]- The sodium bisulfite solution is not fresh or saturated.- If the adduct is water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[9]- Increase the reaction time and ensure vigorous stirring to overcome steric hindrance.- Always use a freshly prepared, saturated solution of sodium bisulfite.[10]
Solid Forms at the Interface of Organic and Aqueous Layers - The bisulfite adduct is insoluble in both the organic and aqueous phases.[10]- Filter the entire mixture through a pad of celite to collect the insoluble adduct before separating the layers.[10]
Incomplete Regeneration of this compound from the Adduct - Insufficiently basic conditions for the reverse reaction.- The aldehyde is sensitive to the high pH required for decomposition.[7]- Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a strong base like sodium hydroxide (B78521).[10]- Monitor the regeneration process and extract the aldehyde promptly as it is formed.
Presence of Impurities After Regeneration - Some impurities may also be reactive with bisulfite (e.g., certain ketones).- Incomplete separation of the adduct from the original organic phase.- Analyze the impurity profile of the crude material. If reactive ketones are present, another purification method may be required.- Thoroughly wash the isolated adduct before the regeneration step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., n-pentanal), byproducts from self-condensation (aldol condensation) of the starting materials, and over-oxidation products such as 2-propylhexanoic acid. The exact impurity profile will depend on the synthetic route used.

Q2: Which purification technique is best for my crude this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation is suitable for separating components with different boiling points and is often used for large-scale purification.

  • Column Chromatography offers high resolution for separating compounds with different polarities and is ideal for laboratory-scale purification to achieve high purity.

  • Bisulfite Adduct Formation is highly selective for aldehydes and is excellent for removing non-aldehydic impurities. It can be a very effective method if the main impurities are not other aldehydes or reactive ketones.[11]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound and its potential impurities.[12]

  • Thin Layer Chromatography (TLC) is a quick and convenient method to qualitatively track the progress of a column chromatography separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information and can be used to determine purity by comparing the integration of the product signals to those of impurities.

Q4: My this compound is turning yellow upon storage. What is the cause and how can I prevent it?

A4: Aldehydes are prone to oxidation in the presence of air, which can lead to the formation of colored impurities. To prevent this, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at a low temperature. The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can also help to prolong its shelf life.

Data Presentation

The following tables provide representative data for the purification of aldehydes using the described techniques. Note that the exact values for this compound will depend on the specific composition of the crude mixture and the experimental conditions.

Table 1: Comparison of Purification Techniques for Aldehydes

TechniquePrinciple of SeparationTypical PurityTypical YieldScaleAdvantagesDisadvantages
Fractional Distillation Boiling Point Difference>98%60-85%Lab to IndustrialScalable, cost-effective for large quantities.Not suitable for thermally sensitive compounds or azeotropes.[4]
Column Chromatography Polarity Difference>99%50-90%LabHigh purity achievable, versatile.Time-consuming, requires large solvent volumes, not easily scalable.[13]
Bisulfite Adduct Formation Reversible Chemical Reaction>99%70-95%Lab to PilotHighly selective for aldehydes, excellent for removing non-aldehydic impurities.[14]May not separate from other aldehydes or reactive ketones.

Table 2: Purity Analysis Data (Hypothetical GC-MS Results)

Purification StepThis compound Peak Area %Impurity A (e.g., n-pentanal) Peak Area %Impurity B (e.g., aldol (B89426) byproduct) Peak Area %Impurity C (e.g., 2-propylhexanoic acid) Peak Area %
Crude Mixture 85.0%5.0%7.5%2.5%
After Fractional Distillation 98.5%0.5%0.8%0.2%
After Column Chromatography 99.8%<0.1%<0.1%<0.1%
After Bisulfite Adduct Purification 99.5%0.2%0.3%Not Detected

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for purifying thermally sensitive compounds or those with high boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Add the crude this compound and a boiling chip or stir bar to the distillation flask.

  • Slowly reduce the pressure to the desired level. The boiling point of this compound will be significantly lower under vacuum.

  • Begin heating and stirring the distillation flask.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow, steady distillation.

  • Collect fractions in separate receiving flasks. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

  • Stop the distillation before the flask runs dry.

Protocol 2: Purification by Column Chromatography

This protocol is designed for achieving high purity on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent.

  • Add a thin layer of sand to the top of the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly selective for separating aldehydes from non-aldehydic impurities.

Materials:

  • Crude this compound

  • Sodium bisulfite (or sodium metabisulfite)

  • Methanol (B129727) or Dimethylformamide (DMF)[10]

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Separatory funnel

  • Filter paper and funnel (if adduct precipitates)

Procedure:

  • Dissolve the crude this compound in methanol or DMF.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold ethanol (B145695) and then diethyl ether.

  • If no precipitate forms (liquid-liquid extraction): Transfer the mixture to a separatory funnel, add water and an immiscible organic solvent (e.g., hexanes). Shake and separate the layers. The aldehyde adduct will be in the aqueous layer.[10]

  • Regeneration: Suspend or dissolve the adduct in water and add it to a separatory funnel with an organic solvent like diethyl ether.

  • Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is basic. This will regenerate the this compound.

  • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (GC-MS, TLC) Crude->Analysis Decision Select Purification Method Analysis->Decision Distillation Fractional Distillation Decision->Distillation Impurities with different B.P. Large Scale Chromatography Column Chromatography Decision->Chromatography Impurities with different polarity High Purity Required Bisulfite Bisulfite Adduct Formation Decision->Bisulfite Non-aldehydic Impurities PureProduct Purified this compound Distillation->PureProduct Chromatography->PureProduct Bisulfite->PureProduct FinalAnalysis Final Purity Check (GC-MS) PureProduct->FinalAnalysis Storage Store under Inert Atmosphere FinalAnalysis->Storage

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory CheckPurity Analyze Purity and Impurity Profile (GC-MS) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield IncompleteSeparation Incomplete Separation? CheckPurity->IncompleteSeparation LowYield->IncompleteSeparation No Dist_LY Distillation: - Check for leaks - Reduce column holdup - Use vacuum LowYield->Dist_LY Yes Dist_IS Distillation: - Increase column efficiency - Slow down distillation rate IncompleteSeparation->Dist_IS Yes, Distillation CC_IS Column Chromatography: - Optimize solvent system (TLC) - Do not overload column IncompleteSeparation->CC_IS Yes, Chromatography BS_IS Bisulfite Adduct: - Consider other reactive impurities - Improve washing of adduct IncompleteSeparation->BS_IS Yes, Bisulfite End Re-run Purification with Optimized Parameters Dist_LY->End CC_LY Column Chromatography: - Increase eluent polarity - Check for irreversible adsorption CC_LY->End BS_LY Bisulfite Adduct: - Check adduct solubility - Ensure complete regeneration BS_LY->End Dist_IS->End CC_IS->End BS_IS->End

References

Identifying common impurities in 2-Propylhexanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Propylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis of this compound is through the self-condensation of pentanal (valeraldehyde), which is a type of Aldol (B89426) condensation. The reaction typically proceeds in two steps: an initial aldol addition to form a β-hydroxy aldehyde, followed by dehydration to an α,β-unsaturated aldehyde, which is then hydrogenated to the final saturated aldehyde.

Q2: What are the most common impurities I should expect in my this compound synthesis?

A2: Common impurities can be categorized as process-related or product-related. These include unreacted starting materials, intermediates, byproducts from side reactions, and over-hydrogenated products. A detailed list can be found in the troubleshooting section.

Q3: How can I detect and quantify these impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound synthesis.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for quantitative analysis using a suitable detector.[4][5]

Q4: What are the acceptable limits for these impurities in a pharmaceutical setting?

A4: The acceptable limits for impurities in active pharmaceutical ingredients (APIs) and drug products are defined by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7] The specific limits depend on the daily dose of the drug and the toxicity of the impurity. It is crucial to consult the relevant ICH guidelines (e.g., Q3A/B/C) for specific thresholds.

Troubleshooting Guide: Common Impurities and Solutions

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Impurity Name Typical Concentration Range (%) Potential Cause Troubleshooting and Mitigation Strategies
Pentanal (Valeraldehyde)0.1 - 2.0Incomplete reaction conversion.- Optimize reaction time and temperature. - Ensure the catalyst is active and used in the correct amount. - Purify the final product via fractional distillation.
2-Propyl-3-hydroxyhexanal0.5 - 5.0Incomplete dehydration of the aldol addition product.[8][9][10]- Increase the reaction temperature or add a dehydration catalyst (e.g., acid) to drive the condensation. - Monitor the reaction by TLC or GC to ensure the disappearance of the intermediate.[8]
2-Propyl-2-hexenal0.1 - 3.0Incomplete hydrogenation of the α,β-unsaturated aldehyde intermediate.[11][12]- Ensure the hydrogenation catalyst (e.g., Pd/C) is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure. - Monitor the reaction by GC to confirm the complete conversion of the unsaturated aldehyde.
2-Propylhexanol0.1 - 1.5Over-hydrogenation of the target aldehyde.- Carefully monitor the hydrogen uptake during the hydrogenation step. - Use a selective hydrogenation catalyst or milder reaction conditions.
Higher Molecular Weight Condensation Products (e.g., Trimers)< 1.0Side reactions, particularly at higher temperatures or prolonged reaction times.- Optimize reaction conditions to favor the desired bimolecular condensation. - Purify the product via distillation to remove less volatile impurities.
Isomers of this compoundVariableFormation of different isomers during the initial hydroformylation of pentene, if this is the starting material.- Use a highly regioselective hydroformylation catalyst. - Purify the final product using high-resolution fractional distillation or preparative chromatography.

Experimental Protocols

Synthesis of this compound via Aldol Condensation of Pentanal

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

Procedure:

  • Aldol Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pentanal in ethanol.

    • Slowly add the aqueous NaOH solution dropwise while stirring at room temperature.

    • Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the formation of 2-propyl-2-hexenal.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain crude 2-propyl-2-hexenal.

  • Hydrogenation:

    • Dissolve the crude 2-propyl-2-hexenal in ethanol in a suitable hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the theoretical amount of hydrogen is consumed.

    • Monitor the reaction by GC to confirm the complete conversion of the unsaturated aldehyde to this compound.

    • Filter the catalyst through a pad of celite and wash with ethanol.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by vacuum distillation.

GC-MS Protocol for Impurity Profiling of this compound

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the target analyte and potential impurities.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35 - 350

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities by integrating the peak areas and using an internal or external standard method.

Logical Relationship of Impurity Formation

The following diagram illustrates the key steps and potential impurity formation pathways in the synthesis of this compound from pentanal.

G Pentanal Pentanal (Starting Material) Enolate Pentanal Enolate Pentanal->Enolate Base Aldol_Adduct 2-Propyl-3-hydroxyhexanal (Aldol Addition Intermediate) Enolate->Aldol_Adduct + Pentanal Unsaturated_Aldehyde 2-Propyl-2-hexenal (Aldol Condensation Product) Aldol_Adduct->Unsaturated_Aldehyde Dehydration (-H2O) Higher_MW Higher MW Adducts (Side Reaction Impurity) Aldol_Adduct->Higher_MW Side Reactions Final_Product This compound (Desired Product) Unsaturated_Aldehyde->Final_Product Hydrogenation Over_Hydrogenation 2-Propylhexanol (Over-hydrogenation Impurity) Final_Product->Over_Hydrogenation Further Hydrogenation

Caption: Impurity formation pathway in this compound synthesis.

References

Technical Support Center: Optimizing Aldol Condensation for 2-Propylhexanal Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optimization of the aldol (B89426) condensation of butanal to yield 2-propylhexanal.

Troubleshooting Guide

This guide addresses common issues encountered during the aldol condensation of butanal, offering potential causes and solutions in a question-and-answer format.

Question: My reaction has a low yield of this compound. What are the common causes?

Answer: Low yields can stem from several factors:

  • Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials.[1]

  • Side Reactions: Competing reactions can consume the butanal starting material. Common side reactions in the self-condensation of butanal include the Cannizzaro reaction, which can produce 1-butanol (B46404) and butanoic acid, and further condensation or polymerization reactions.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, temperature, solvent, and reaction time significantly impacts the yield.[1]

  • Catalyst Deactivation: In the case of heterogeneous catalysts, deactivation over time can lead to decreased conversion.[2]

  • Product Loss During Workup: Inefficient purification can lead to a lower isolated yield.[1]

Question: How can I improve the yield of this compound?

Answer: To enhance the yield, consider the following strategies:

  • Drive the Reaction Forward: The dehydration of the intermediate aldol addition product to form the α,β-unsaturated aldehyde (2-propyl-2-hexenal, the precursor to this compound) is often irreversible and can pull the entire reaction towards the product.[1] Heating the reaction mixture is a common method to promote this dehydration.[1]

  • Optimize Catalyst Selection and Concentration: The choice of base or acid catalyst is critical. For base-catalyzed reactions, using a dilute base is often recommended to avoid side reactions like the Cannizzaro reaction, which is more prevalent with concentrated bases.[3][4] Both homogeneous catalysts like NaOH and KOH, and heterogeneous catalysts have been used.[2][5]

  • Control the Temperature: An increase in temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and product degradation.[6] The optimal temperature will depend on the specific catalyst and reaction conditions.

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the disappearance of butanal and the appearance of the product, allowing you to determine the optimal reaction time.[1]

Question: I am observing the formation of significant byproducts. How can I increase the selectivity for this compound?

Answer: To improve selectivity, focus on the following:

  • Catalyst Choice: Certain catalysts exhibit higher selectivity. For instance, Zr-BEA zeolites have shown high selectivity (80-85%) for the condensation product 2-ethyl-2-hexenal.[2]

  • Reaction Conditions: Fine-tuning the temperature and catalyst concentration can minimize the formation of side products. For example, avoiding overly concentrated base can reduce the likelihood of the Cannizzaro reaction.[3][4]

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of higher-order condensation products or polymers. Monitoring the reaction helps in stopping it at the point of maximum desired product formation.

Question: What is a reliable method for purifying the this compound product?

Answer: Since this compound is an oily liquid, several purification techniques can be employed:[1]

  • Extraction: Use a suitable immiscible solvent to extract the product from the aqueous reaction mixture.

  • Column Chromatography: This is a highly effective method for purifying liquid products. An appropriate solvent system (eluent) needs to be determined to separate this compound from impurities.[1]

  • Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed aldol condensation of butanal?

A1: The reaction proceeds in three main stages:

  • Enolate Formation: A base (e.g., hydroxide) removes an acidic α-hydrogen from a butanal molecule to form a resonance-stabilized enolate.[7]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second butanal molecule, forming a β-hydroxy aldehyde (an aldol addition product).[7]

  • Dehydration: The aldol addition product is then dehydrated (loses a molecule of water), typically with heating, to form an α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[7][8] Subsequent hydrogenation would yield this compound.

Q2: Can I use a concentrated base for this reaction?

A2: It is generally not recommended. Using a concentrated base can promote the Cannizzaro reaction, a disproportionation reaction where two molecules of an aldehyde without α-hydrogens react to produce a carboxylic acid and an alcohol. While butanal has α-hydrogens, the high concentration of base can still lead to undesired side reactions.[3][4]

Q3: What is the effect of temperature on the reaction?

A3: Temperature plays a crucial role. Higher temperatures generally increase the reaction rate.[6] Importantly, heating is often used to drive the dehydration of the initial aldol adduct to the more stable α,β-unsaturated product, which can improve the overall yield by shifting the reaction equilibrium forward.[1] However, excessively high temperatures can lead to the formation of byproducts and potential polymerization.[6]

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[1] By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the butanal starting material, you can visualize the consumption of the reactant and the formation of the product. This allows for the determination of the optimal reaction time.

Q5: What are some of the key side products to look out for in the self-condensation of butanal?

A5: Besides the desired product, several side products can be formed. These can include 1-butanol and butanoic acid from the Cannizzaro disproportionation, 4-heptanone (B92745) from ketonization of butanoic acid, and butyl butanoate from esterification.[2] Higher molecular weight species from further condensation reactions are also possible.

Data Presentation

Table 1: Influence of Catalyst on Butanal Conversion and Product Selectivity.

CatalystConversion of n-butanal (%)Selectivity for 2-ethylhexanal (B89479) (%)*Reaction ConditionsReference
Pd/TiO295.499.9Autoclave, specific temp/pressure not detailed[9]
Pd/TiO291.289.8Fixed-bed reactor, 190 °C, 3.2 MPa H2[9]
Ni/Ce-Al2O310066.9 (for 2-ethylhexanol)170 °C, 4.0 MPa, 8 h[10]

*Note: 2-ethylhexanal is the hydrogenated product of the initial aldol condensation product, 2-ethyl-2-hexenal. High selectivity for 2-ethylhexanal implies a successful preceding aldol condensation.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation of Butanal

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • n-Butanal

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% solution

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butanal in ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of a dilute base (e.g., 10% NaOH) to the butanal solution at room temperature.

  • Reaction: Heat the mixture to a gentle reflux for a predetermined time, monitoring the reaction progress using TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the base by adding 10% HCl until the solution is acidic (check with pH paper).[1]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.[1]

Visualizations

AldolCondensationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Butanal & Solvent Mix Combine Reactants and Base Reactants->Mix Base Prepare Dilute Base (e.g., NaOH) Base->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor with TLC Heat->Monitor Neutralize Neutralize with Acid Monitor->Neutralize Reaction Complete Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Filter Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingAldol Start Low this compound Yield Equilibrium Unfavorable Equilibrium? Start->Equilibrium SideReactions Significant Side Products? Start->SideReactions Conditions Suboptimal Conditions? Start->Conditions Equilibrium_Sol Increase temperature to promote irreversible dehydration. Equilibrium->Equilibrium_Sol SideReactions_Cannizzaro Cannizzaro or Polymerization? SideReactions->SideReactions_Cannizzaro Temp Incorrect Temperature? Conditions->Temp Catalyst Inefficient Catalyst? Conditions->Catalyst Outcome Improved Yield Equilibrium_Sol->Outcome SideReactions_Sol1 Use a more dilute base. SideReactions_Cannizzaro->SideReactions_Sol1 SideReactions_Sol2 Optimize reaction time. SideReactions_Cannizzaro->SideReactions_Sol2 SideReactions_Sol1->Outcome SideReactions_Sol2->Outcome Temp_Sol Systematically vary and optimize temperature. Temp->Temp_Sol Catalyst_Sol Screen different catalysts (homogeneous/heterogeneous) and concentrations. Catalyst->Catalyst_Sol Temp_Sol->Outcome Catalyst_Sol->Outcome

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Synthesis of 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propylhexanal. The primary synthesis route involves a self-aldol condensation of pentanal to form 2-propyl-2-heptenal, followed by catalytic hydrogenation.

Troubleshooting Low Yield in this compound Synthesis

Low yields can be a significant issue in the synthesis of this compound. The following guide addresses common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low conversion of pentanal Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or gradually increasing the temperature.[1][2]
Ineffective catalyst: Deactivated or insufficient amount of base catalyst (e.g., NaOH, KOH) for the condensation step, or deactivated hydrogenation catalyst (e.g., Pd/C).Use a fresh batch of catalyst. For the aldol (B89426) condensation, ensure the base is not old or contaminated. For the hydrogenation, ensure the catalyst has been handled under an inert atmosphere to prevent oxidation.[1][3]
Presence of impurities: Water or other impurities in the starting materials or solvent can interfere with the reaction.Use anhydrous solvents and ensure the pentanal is pure. Distillation of the starting material may be necessary.
Formation of multiple side products Self-condensation of pentanal is a primary side reaction: This can lead to a mixture of products if not controlled.[4]To favor the desired product, slowly add the pentanal to the basic solution to maintain a low concentration of the enolizable aldehyde.[1]
Cannizzaro reaction: A competing reaction for aldehydes without alpha-hydrogens, but can be a minor side reaction for pentanal under strong basic conditions.Use a milder base or lower the concentration of the base.
Over-reduction during hydrogenation: The aldehyde group of this compound can be reduced to an alcohol (2-propylhexanol).Carefully monitor the hydrogenation reaction and stop it once the C=C double bond is reduced. Use a selective catalyst if over-reduction is a persistent issue.
Difficulty in product isolation and purification Formation of emulsions during workup: This can lead to loss of product.Break emulsions by adding brine (saturated NaCl solution) or by centrifugation.
Inefficient extraction: The product may not be fully extracted from the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[2][5]
Co-elution of impurities during chromatography: Similar polarity of side products can make purification challenging.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different purification technique like vacuum distillation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically a two-step process. The first step is a base-catalyzed self-aldol condensation of pentanal. In this reaction, one molecule of pentanal forms an enolate which then attacks the carbonyl carbon of a second pentanal molecule. This is followed by dehydration to yield the α,β-unsaturated aldehyde, 2-propyl-2-heptenal. The second step is the selective catalytic hydrogenation of the carbon-carbon double bond in 2-propyl-2-heptenal to produce the final product, this compound.[1][6]

Q2: How can I minimize the formation of side products during the aldol condensation of pentanal?

A2: To minimize self-condensation side products and favor the formation of the desired crossed-aldol product in a mixed aldol reaction, a controlled, slow addition of the enolizable aldehyde (in this case, pentanal in a self-condensation) to the reaction mixture containing the base is recommended.[1] This keeps the concentration of the nucleophilic enolate low and directs it to react with the electrophilic aldehyde. For self-condensation, maintaining optimal temperature and reaction time is crucial to prevent further reactions.

Q3: What are the key parameters to control for a successful and high-yield synthesis?

A3: The critical parameters include:

  • Purity of Reactants: Use pure pentanal and anhydrous solvents.

  • Catalyst Activity: Ensure the base for condensation and the palladium catalyst for hydrogenation are active.

  • Temperature: Control the temperature during both the aldol reaction and the hydrogenation to prevent side reactions and over-reduction.[7]

  • Reaction Time: Monitor the reaction to determine the optimal time for completion without significant side product formation.[6]

  • Atmosphere: The hydrogenation step should be carried out under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to protect the catalyst.[1][3]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable solvent system (e.g., hexane/ethyl acetate) should be used to separate the starting material (pentanal), the intermediate (2-propyl-2-heptenal), and the final product (this compound). The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.[1][2]

Q5: What are the best methods for purifying the final product, this compound?

A5: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[1][2] Vacuum distillation is often effective for separating the desired aldehyde from higher-boiling impurities. If column chromatography is used, a gradient of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) is typically employed to elute the product.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on procedures for analogous aldol condensations and hydrogenations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Propyl-2-heptenal via Aldol Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve sodium hydroxide (B78521) (0.1 equivalents) in ethanol (B145695).

  • Addition of Pentanal: Add pentanal (1.0 equivalent) to the dropping funnel.

  • Reaction: Slowly add the pentanal from the dropping funnel to the stirred sodium hydroxide solution over a period of 1 hour at room temperature (20-25 °C).

  • Heating: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add diethyl ether and water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate it using a rotary evaporator to obtain the crude 2-propyl-2-heptenal.[1][2]

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-propyl-2-heptenal (1.0 equivalent) in ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%) to the solution.[1][3]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a pressurized system) at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC.[1]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Remove the ethanol by rotary evaporation to yield this compound. Further purification can be done by vacuum distillation if necessary.[3]

Visualizations

Reaction Pathway for this compound Synthesis

Reaction_Pathway Pentanal1 Pentanal Intermediate 2-Propyl-2-heptenal Pentanal1->Intermediate Pentanal2 Pentanal Pentanal2->Intermediate Base Base (e.g., NaOH) Product This compound Intermediate->Product Hydrogenation Water H₂O H2_PdC H₂ / Pd/C

Caption: Overall reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check Pentanal Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete_Reaction Increase Reaction Time/Temp Low_Conversion->Incomplete_Reaction Yes Catalyst_Issue Check Catalyst Activity/Amount Low_Conversion->Catalyst_Issue Yes High_Conversion High Conversion Low_Conversion->High_Conversion No End Yield Improved Incomplete_Reaction->End Catalyst_Issue->End Check_Side_Products Analyze for Side Products (GC-MS) High_Conversion->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Optimize_Conditions Optimize Reaction Conditions (Base Conc., Temp) Side_Products_Present->Optimize_Conditions Yes Purification_Issue Review Purification Protocol Side_Products_Present->Purification_Issue Yes No_Major_Side_Products No Major Side Products Side_Products_Present->No_Major_Side_Products No Optimize_Conditions->End Purification_Issue->End Handling_Loss Review Workup & Handling No_Major_Side_Products->Handling_Loss Handling_Loss->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Propylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: this compound is typically synthesized via the aldol (B89426) condensation of valeraldehyde (B50692). The primary byproducts include:

  • Aldol addition product: The initial β-hydroxy aldehyde formed during the reaction.

  • Dehydration product (2-Propyl-2-hexenal): Formed by the elimination of water from the aldol addition product, especially at elevated temperatures.

  • Unreacted valeraldehyde: Incomplete conversion will leave residual starting material.

  • Higher-order condensation products: Trimers and other oligomers can form under certain conditions.

  • Oxidation and esterification products: If air is present or if the reaction is not properly quenched, side reactions can lead to the formation of carboxylic acids and esters.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The most effective methods for purifying this compound from its reaction byproducts are:

  • Chemical Purification via Sodium Bisulfite Adduct Formation: This is a highly selective and efficient method for separating aldehydes from other organic compounds.[1][2][3]

  • Fractional Distillation: Due to its relatively high boiling point, fractional distillation can be effective for separating this compound from lower-boiling impurities like unreacted valeraldehyde and some side products.

  • Column Chromatography: While possible, some aldehydes may be sensitive to decomposition on silica (B1680970) gel.[4] It is often used as a final polishing step if very high purity is required.

Q3: How does the sodium bisulfite purification method work?

A3: The aldehyde functional group of this compound reacts with an aqueous solution of sodium bisulfite to form a charged α-hydroxy sulfonate salt (bisulfite adduct). This adduct is typically water-soluble and can be separated from the organic byproducts through liquid-liquid extraction.[1][5] The purified this compound can then be regenerated from the aqueous solution by adding a base, which reverses the reaction.[3][5]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used, but with caution. Aldehydes can sometimes be unstable on silica gel, leading to decomposition.[4] It is advisable to use a deactivated silica gel and a non-polar eluent system. The aldehyde will typically elute before more polar impurities such as alcohols and carboxylic acids.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low recovery of this compound after bisulfite purification.

Possible Cause Solution
Incomplete formation of the bisulfite adduct. Ensure the sodium bisulfite solution is fresh and saturated. Use a water-miscible co-solvent like methanol (B129727) or DMF to improve the contact between the aldehyde and the aqueous bisulfite solution.[3][5]
The bisulfite adduct is insoluble in the aqueous phase. For non-polar aldehydes like this compound, the adduct may precipitate. If a solid forms, it can be collected by filtration.[5]
Incomplete regeneration of the aldehyde. Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide (B78521).[3][5]
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Problem 2: Presence of impurities in the final product after distillation.

Possible Cause Solution
Azeotrope formation. Check for the presence of azeotropes with the expected byproducts. If an azeotrope is present, an alternative purification method like bisulfite treatment may be necessary.
Inefficient distillation column. Use a fractionating column with a sufficient number of theoretical plates for the separation. Ensure a slow and steady distillation rate.
Thermal decomposition. Aldehydes can be sensitive to heat. Consider performing the distillation under reduced pressure to lower the boiling point.

Data Presentation

The following table summarizes the expected purity levels for this compound after different purification methods. The values are based on the high efficiency reported for similar aldehydes.

Purification Method Expected Purity Key Advantages Potential Issues
Sodium Bisulfite Adduct Formation > 99%Highly selective for aldehydes, scalable, cost-effective.[1][3]Requires an additional regeneration step.
Fractional Distillation > 98%Good for removing volatile impurities.Potential for thermal degradation, may not separate azeotropes.
Column Chromatography > 99.5%Can achieve very high purity.Potential for product decomposition on the stationary phase, less scalable.[4]

Experimental Protocols

Protocol: Purification of this compound via Sodium Bisulfite Adduct Formation

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃)

  • Methanol or Dimethylformamide (DMF)

  • Diethyl ether or other suitable organic solvent

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Filtration apparatus (if a precipitate forms)

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in an equal volume of methanol or DMF in a flask.

    • Prepare a saturated aqueous solution of sodium bisulfite.

    • Slowly add the saturated sodium bisulfite solution to the aldehyde solution with vigorous stirring. The amount of bisulfite solution should be in molar excess relative to the estimated amount of aldehyde.

    • Stir the mixture for 30-60 minutes at room temperature. A white precipitate of the bisulfite adduct may form.

  • Isolation of the Adduct:

    • If a precipitate forms: Collect the solid by vacuum filtration and wash it with diethyl ether to remove non-aldehydic impurities.

    • If no precipitate forms (or for complete removal from the organic phase): Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel and allow the layers to separate. The aqueous layer contains the dissolved bisulfite adduct. Separate the aqueous layer. Extract the organic layer one more time with a small amount of water and combine the aqueous extracts.

  • Regeneration of this compound:

    • Transfer the isolated adduct (either the filtered solid dissolved in water or the combined aqueous extracts) to a clean flask or separatory funnel.

    • Slowly add 50% sodium hydroxide solution with stirring until the pH of the solution is greater than 10. This will regenerate the free aldehyde.

    • Extract the regenerated this compound with diethyl ether (2-3 times).

    • Combine the organic extracts.

  • Work-up:

    • Wash the combined organic extracts with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Purification start Start Purification Issue issue Identify the Primary Issue start->issue low_recovery Low Recovery issue->low_recovery Yield Issue impurities Impurities in Final Product issue->impurities Purity Issue sub_issue_recovery Low Recovery from Bisulfite Method? low_recovery->sub_issue_recovery sub_issue_impurities Impurities after Distillation? impurities->sub_issue_impurities solution1 Check Bisulfite Solution Freshness Use Co-solvent (Methanol/DMF) sub_issue_recovery->solution1 Incomplete Reaction solution2 Filter Insoluble Adduct sub_issue_recovery->solution2 Insoluble Adduct solution3 Ensure pH > 10 for Regeneration sub_issue_recovery->solution3 Incomplete Regeneration solution4 Check for Azeotropes Use Alternative Method sub_issue_impurities->solution4 Azeotrope solution5 Use Efficient Fractionating Column Slow Distillation Rate sub_issue_impurities->solution5 Inefficient Separation solution6 Distill Under Reduced Pressure sub_issue_impurities->solution6 Thermal Decomposition end Problem Resolved solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Troubleshooting workflow for this compound purification.

Experimental_Workflow Experimental Workflow for Bisulfite Purification start Start: Crude this compound step1 Step 1: Adduct Formation (Add Saturated NaHSO₃) start->step1 decision Precipitate Forms? step1->decision step2a Step 2a: Filter Adduct decision->step2a Yes step2b Step 2b: Liquid-Liquid Extraction (Isolate Aqueous Layer) decision->step2b No step3 Step 3: Regeneration (Add NaOH to pH > 10) step2a->step3 step2b->step3 step4 Step 4: Extraction of Pure Aldehyde (with Diethyl Ether) step3->step4 step5 Step 5: Work-up (Wash, Dry, Evaporate) step4->step5 end End: Purified this compound step5->end

Caption: Workflow for purification via bisulfite adduct formation.

References

Technical Support Center: Purifying 2-Propylhexanal via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Propylhexanal using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most cost-effective stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO₂).[1][2] Silica gel is a polar adsorbent, which allows for the separation of compounds based on their polarity.[3] For aldehydes that may be sensitive to the acidic nature of silica gel, neutral alumina (B75360) (Al₂O₃) can be a suitable alternative.[1][4]

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A good starting point for the purification of a relatively non-polar aliphatic aldehyde like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective combination is hexane (B92381) and ethyl acetate (B1210297).[4] A low percentage of ethyl acetate in hexane, for example, 3% to 10%, is a good initial mobile phase to try.[5][6] The goal is to achieve an Rf value of approximately 0.3 on a TLC plate for the best separation on a column.[4]

Q3: My this compound seems to be degrading on the silica gel column. What can I do to prevent this?

A3: Aldehyde degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase, which can catalyze side reactions.[4][7] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1-3%), to your mobile phase.[4][8] This neutralizes the acidic sites on the silica gel. Alternatively, using a less acidic stationary phase like neutral alumina can also prevent degradation.[4]

Q4: I am observing co-elution of this compound with an impurity. How can I improve the separation?

A4: To improve the separation of co-eluting compounds, you can adjust the polarity of your mobile phase. If this compound is eluting too quickly (high Rf value), you can decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).[9] Conversely, if it is eluting too slowly (low Rf value), you can increase the polarity. Running a solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatography, can also be a very effective technique for separating compounds with close Rf values.[7][8]

Q5: Is there an alternative to column chromatography for purifying this compound?

A5: Yes, a highly effective alternative for purifying aldehydes is through the formation of a bisulfite adduct.[5] This involves reacting the crude this compound with a saturated aqueous solution of sodium bisulfite. The resulting bisulfite adduct is an ionic salt that is soluble in water and can be separated from non-aldehyde impurities by liquid-liquid extraction. The purified aldehyde can then be regenerated from the aqueous layer by adding a base.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
No compound eluting from the column The mobile phase is not polar enough to move the this compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[7]
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column.[7] Consider using deactivated silica gel (with triethylamine) or alumina.[4][8]
Compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.[9]
Tailing of the this compound peak The compound is interacting too strongly with the stationary phase, possibly due to the acidity of the silica gel.Add 1-3% triethylamine to the mobile phase to reduce strong interactions.[8]
The column may be overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.
Poor separation between this compound and impurities The solvent system is not optimal for resolving the compounds.Perform a thorough TLC analysis with different solvent systems to find one that provides good separation and an Rf of ~0.3 for this compound.[4] Consider using a gradient elution.[7]
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., 97:3 hexane:ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (if your compounds are UV active) or by staining (e.g., with a potassium permanganate (B83412) stain).

  • Analysis: Calculate the Rf value for your this compound spot. Adjust the mobile phase composition until you achieve an Rf value of approximately 0.3.[4]

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.[12]

    • Add a thin layer of sand on top of the plug.[12]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1]

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Do not let the column run dry.[1]

    • Add a layer of sand on top of the packed silica gel.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides a starting point for mobile phase selection for the purification of aliphatic aldehydes on silica gel. The optimal ratio for this compound should be determined experimentally by TLC.

Mobile Phase Composition (v/v) Typical Application Expected Rf Range for Aliphatic Aldehydes
97:3 Hexane:Diethyl EtherElution of non-polar aliphatic aldehydes.[5]0.2 - 0.4
95:5 Hexane:Ethyl AcetateA good starting point for many aliphatic aldehydes.0.2 - 0.5
90:10 Hexane:Ethyl AcetateFor slightly more polar aldehydes or to increase elution speed.[6]0.4 - 0.7
80:20 Hexane:Ethyl AcetateMay be too polar for good separation of this compound, but useful for more polar impurities.[9]> 0.6

Visualizations

Troubleshooting_Workflow start Start Purification of this compound tlc Perform TLC to determine optimal mobile phase (Target Rf ~0.3) start->tlc pack_column Pack silica gel column with initial mobile phase tlc->pack_column load_sample Load crude this compound pack_column->load_sample elute Elute with mobile phase and collect fractions load_sample->elute analyze Analyze fractions by TLC elute->analyze issue Issue Detected? analyze->issue no_elution No Compound Eluting issue->no_elution Yes, no elution poor_separation Poor Separation / Co-elution issue->poor_separation Yes, poor separation degradation Product Degradation issue->degradation Yes, degradation combine Combine pure fractions and evaporate solvent issue->combine No increase_polarity Increase mobile phase polarity no_elution->increase_polarity adjust_solvent Adjust mobile phase polarity / Use gradient poor_separation->adjust_solvent deactivate_silica Add triethylamine to mobile phase or use alumina degradation->deactivate_silica increase_polarity->elute adjust_solvent->tlc deactivate_silica->pack_column end Pure this compound combine->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing oxidation of 2-Propylhexanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Propylhexanal to prevent oxidation.

Troubleshooting Guides

Issue: Observable Changes in this compound Appearance or Odor

Symptoms:

  • The normally colorless liquid appears yellow.

  • A sharp, acidic, or rancid odor is detected, different from the characteristic fruity, green odor of pure this compound.

  • Precipitate formation or cloudiness is observed.

Possible Causes and Solutions:

CauseSolution
Oxidation The aldehyde has likely oxidized to 2-propylhexanoic acid and other degradation products. The material may not be suitable for use, depending on the requirements of your experiment. It is recommended to quantify the purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Contamination The container may have been contaminated. Review handling procedures and ensure that only clean, dry, and inert equipment is used for transferring the aldehyde.
Moisture Absorption This compound can absorb atmospheric moisture, which can accelerate degradation. Measure the water content using Karl Fischer titration. If the water content is high, it may be possible to dry the material using a suitable drying agent, but this should be done with caution to avoid further degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is autoxidation. Aldehydes, including this compound, are susceptible to oxidation by atmospheric oxygen. This process is a free-radical chain reaction that converts the aldehyde into the corresponding carboxylic acid (2-propylhexanoic acid) and other degradation byproducts. This reaction can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. The ideal storage temperature is 2-8 °C. It should be kept in a tightly sealed container made of an inert material, such as amber glass or a suitable fluorinated polymer, with the headspace filled with an inert gas like nitrogen or argon to displace oxygen.

Q3: How can I prevent the oxidation of this compound?

A3: In addition to proper storage conditions, the use of an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for aliphatic aldehydes.[1][2] A typical concentration for BHT is 0.1% (w/w).[1]

Q4: Is tocopherol (Vitamin E) a suitable antioxidant for this compound?

A4: While tocopherol is a known antioxidant, its effectiveness in preventing aldehyde oxidation can be complex. Some studies suggest that α-tocopherol may not be effective in preventing the decomposition of pre-formed lipid peroxides and could potentially promote the accumulation of aldehydes under certain conditions.[3][4] Therefore, BHT is generally the more recommended antioxidant for stabilizing aldehydes like this compound.

Q5: How can I check the quality of my stored this compound?

A5: Several analytical methods can be used to assess the quality of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any degradation products.

  • Peroxide Value Titration: To quantify the concentration of peroxides, which are primary oxidation products.[5][6][7]

  • Karl Fischer Titration: To measure the water content.[8][9][10][11][12]

Data Presentation: Illustrative Stability Data

The following tables present illustrative data from an accelerated stability study of this compound. This data is intended to demonstrate the expected trends and the effectiveness of using an antioxidant.

Table 1: Purity of this compound over Time at 40°C (Accelerated Stability)

Time (Weeks)Purity (%) - UnstabilizedPurity (%) - with 0.1% BHT
099.599.5
497.299.3
894.899.1
1292.198.9

Table 2: Peroxide Value of this compound over Time at 40°C (Accelerated Stability)

Time (Weeks)Peroxide Value (meq/kg) - UnstabilizedPeroxide Value (meq/kg) - with 0.1% BHT
0< 1< 1
415.82.1
835.24.5
1268.58.9

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Selective Detector

  • Capillary Column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • High-purity solvent for dilution (e.g., Dichloromethane or Methanol)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent. Further dilute as necessary to be within the linear range of the instrument.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: 40-400 amu

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). The primary expected degradation product is 2-propylhexanoic acid.

Peroxide Value Determination (Titration Method)

Objective: To quantify the concentration of peroxides in this compound.[5][6][7]

Apparatus:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Balance (accurate to ± 0.001 g)

Reagents:

  • Acetic Acid-Chloroform solution (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for 1 minute, and let it stand in the dark for exactly 5 minutes.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution. The solution will turn blue/purple.

  • Continue the titration with vigorous swirling until the blue color disappears completely.

  • Perform a blank determination using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Water Content Determination by Karl Fischer Titration

Objective: To determine the water content in this compound.

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

Reagents:

  • Karl Fischer reagent suitable for aldehydes and ketones (to avoid side reactions).[8][10]

  • Anhydrous methanol (B129727) or a specialized solvent for aldehydes and ketones.

Procedure:

  • Follow the instrument manufacturer's instructions for standardization and operation.

  • Use a reagent specifically designed for aldehydes and ketones to prevent the formation of acetals and ketals, which can lead to erroneously high water content results.[8][10]

  • Inject a known weight of the this compound sample into the titration cell.

  • The instrument will automatically titrate the sample and calculate the water content.

  • Results are typically expressed as a percentage (%) or parts per million (ppm) of water.

Visualizations

Oxidation_Pathway cluster_antioxidant Antioxidant Action This compound This compound 2-Propylhexanoyl Radical 2-Propylhexanoyl Radical This compound->2-Propylhexanoyl Radical Initiation (Light, Heat, Metal Ions) Oxygen (O2) Oxygen (O2) Peroxy Radical Peroxy Radical 2-Propylhexanoic Peroxyacid 2-Propylhexanoic Peroxyacid Peroxy Radical->2-Propylhexanoic Peroxyacid + this compound Peroxy Radical->Stable BHT Radical + BHT (H donation) 2-Propylhexanoyl Radical->Peroxy Radical + O2 2-Propylhexanoic Acid 2-Propylhexanoic Acid 2-Propylhexanoic Peroxyacid->2-Propylhexanoic Acid Decomposition

Caption: Oxidation pathway of this compound and the inhibitory action of BHT.

Troubleshooting_Workflow start Start: Observe Degradation Signs check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Action: Correct Storage (2-8°C, Dark, Inert Gas) improper_storage->correct_storage Yes check_antioxidant Check for Antioxidant (e.g., 0.1% BHT) improper_storage->check_antioxidant No correct_storage->check_antioxidant no_antioxidant Antioxidant Absent? check_antioxidant->no_antioxidant add_antioxidant Action: Add BHT to New Batches no_antioxidant->add_antioxidant Yes analytical_testing Perform Analytical Testing no_antioxidant->analytical_testing No add_antioxidant->analytical_testing gcms GC-MS for Purity and Impurities analytical_testing->gcms peroxide Peroxide Value Titration analytical_testing->peroxide kf Karl Fischer for Water Content analytical_testing->kf evaluate Evaluate Results and Determine Fitness for Use gcms->evaluate peroxide->evaluate kf->evaluate

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: 2-Propylhexanal Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Propylhexanal production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental and scale-up phases of this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The production of this compound, typically via a crossed-aldol condensation of n-butanal and n-pentanal, presents unique challenges, particularly during scale-up. This guide addresses common issues in a question-and-answer format to help diagnose and resolve problems in your experiments.

Q1: My reaction is yielding a complex mixture of products with very little this compound. Why is this happening?

A: This is a classic challenge in crossed-aldol reactions when both aldehyde partners have α-hydrogens, as both can act as the nucleophile (enolate) and the electrophile.[1] This can lead to a mixture of at least four different products:

  • Self-condensation of n-butanal: Forms 2-ethyl-2-hexenal.

  • Self-condensation of n-pentanal: Forms 2-propyl-2-heptenal.

  • Crossed-condensation (desired): n-Butanal enolate attacking n-pentanal, or n-pentanal enolate attacking n-butanal, leading to this compound precursors.

The reaction's success depends on controlling which molecule forms the enolate and which acts as the acceptor.[1]

Q2: How can I improve the selectivity and yield of the desired this compound product?

A: Optimizing selectivity is key. Consider these strategies:

  • Directed Aldol (B89426) Strategy: This is a highly recommended approach for achieving selectivity.[1] It involves pre-forming the enolate of one aldehyde using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once enolate formation is complete, the second aldehyde (the electrophile) is added.[1]

  • Controlled Addition: Slowly adding one aldehyde to a mixture of the other aldehyde and the base can sometimes favor the crossed product, but this is less reliable than a directed approach.

  • Temperature Control: Aldol additions are reversible and exothermic.[2] Low temperatures (e.g., 0-5 °C) can help minimize side reactions and favor the initial aldol addition product.[3] Excessively high temperatures can promote unwanted side reactions and product degradation.[1]

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon.[1] While NaOH or KOH are common, their use can lead to complex mixtures. For scale-up, investigating solid base catalysts may be beneficial as they can simplify catalyst removal.[3]

Q3: I'm observing low conversion of my starting materials. What are the potential causes?

A: Low conversion can stem from several factors:

  • Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium might favor the starting materials.[2] Driving the reaction forward by subsequently performing the dehydration step to form the α,β-unsaturated aldehyde can help shift the overall equilibrium.[4]

  • Catalyst Inactivation: Acidic impurities in your starting aldehydes can neutralize the base catalyst. Consider purifying the aldehydes by distillation before use.[3]

  • Insufficient Catalyst: Ensure the base is fresh and used in the correct stoichiometric or catalytic amount.

Q4: The reaction is highly exothermic and difficult to control at a larger scale. How can this be managed?

A: Thermal management is a critical safety and quality concern during scale-up.[5]

  • Controlled Addition: Instead of adding all reagents at once (a "pot" reaction), use a semi-batch approach.[5] Slowly add the base or one of the aldehydes to the reaction vessel over time.

  • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacketed reactor with a circulating coolant) to dissipate the heat generated.

  • Dilution: Running the reaction in a suitable solvent can help to moderate the temperature changes.

Q5: What is the most effective method for purifying this compound at scale?

A: Purification can be challenging due to the presence of structurally similar byproducts.

  • Fractional Distillation: If your product is volatile and thermally stable, fractional distillation is often the most viable method for large-scale purification.[2] Careful control over the distillation column's parameters (temperature, pressure, reflux ratio) is necessary to separate this compound from other aldehydes and byproducts.

  • Column Chromatography: While highly effective at the lab scale, it can be expensive and complex to scale up for bulk production.[2] It is more commonly used for high-value products.

  • Extraction: Liquid-liquid extraction can be used during the workup to remove the catalyst and water-soluble impurities.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different parameters can influence yield and selectivity in aldol condensation reactions, based on analogous processes like the synthesis of 2-ethylhexanal (B89479).

Table 1: Effect of Catalyst and Temperature on Aldehyde Conversion and Product Selectivity

CatalystTemperature (°C)n-Butanal Conversion (%)2-Ethylhexanal Selectivity (%)Reference
0.5 wt% Pd/TiO₂19095.499.9[6]
Ni/Ce-Al₂O₃17010066.9[7][8]
Ni/Al₂O₃170~10049.4[8]
Ru/Al₂O₃170HighLow (favors n-butanol)[8]

Note: Data is for the analogous synthesis of 2-ethylhexanal from n-butanal, which serves as a model for the self-condensation side reaction and general process conditions.

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)Reference(s)
Low Yield / Conversion Unfavorable equilibrium, Inactive catalyst, Low temperatureDrive reaction via dehydration, Purify starting materials, Optimize temperature and reaction time[2][3]
Poor Selectivity Multiple enolizable partners, Self-condensation side reactionsEmploy a directed aldol strategy (e.g., with LDA), Control order of reagent addition[1]
Byproduct Formation High temperature, Strong base promoting side reactionsMaintain low reaction temperature (0-5 °C), Use a milder or solid base catalyst[1][3]
Runaway Reaction (Exotherm) Poor heat dissipation, Reagents mixed too quicklyUse semi-batch addition, Ensure efficient reactor cooling, Use a solvent to dilute[5]
Difficult Purification Presence of structurally similar isomers/byproductsUse efficient fractional distillation, Consider extractive workup[2][3]

Experimental Protocols

Protocol 1: Lab-Scale Directed Synthesis of 2-Propyl-3-hydroxyhexanal

This protocol details a directed aldol addition, which is a method to control selectivity in a crossed-aldol reaction.

Materials:

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes to form Lithium Diisopropylamide (LDA).[1]

    • Slowly add n-butanal (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.[1]

  • Aldol Addition:

    • To the enolate solution, add n-pentanal (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil (2-propyl-3-hydroxyhexanal) via flash column chromatography on silica (B1680970) gel.[2]

Scale-Up Considerations:

  • Temperature Control: Maintaining -78 °C in a large reactor is challenging and requires specialized equipment.

  • Reagent Handling: Handling large quantities of pyrophoric n-BuLi requires strict safety protocols and specialized transfer equipment.

  • Purification: Flash chromatography is not practical for multi-kilogram scale. The crude product would likely be carried forward for a dehydration step, followed by fractional distillation of the resulting 2-propyl-2-hexenal.

Visualizations

Chemical Pathway and Troubleshooting Logic

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues during scale-up.

G Synthesis Pathway for this compound Butanal n-Butanal Enolate Butanal Enolate (Nucleophile) Butanal->Enolate Base Base (e.g., LDA) Base->Enolate Adduct Aldol Adduct (β-Hydroxy Aldehyde) Enolate->Adduct Pentanal n-Pentanal (Electrophile) Pentanal->Adduct Unsaturated 2-Propyl-2-hexenal Adduct->Unsaturated Dehydration - H₂O (Heat/Acid) Dehydration->Unsaturated Final This compound (Final Product) Unsaturated->Final Hydrogenation Hydrogenation (e.g., H₂/Pd) Hydrogenation->Final

Caption: Directed aldol synthesis pathway for this compound production.

G Troubleshooting Workflow for this compound Scale-Up Start Low Yield or Purity in Scale-Up CheckConversion Check Reactant Conversion (GC/TLC) Start->CheckConversion CheckPurity Analyze Product Mixture (GC-MS) Start->CheckPurity Incomplete Incomplete Conversion? CheckConversion->Incomplete Impure High Impurity Levels? CheckPurity->Impure Cause_Equilibrium Cause: Unfavorable Equilibrium Incomplete->Cause_Equilibrium Yes Cause_Catalyst Cause: Catalyst Inactive Incomplete->Cause_Catalyst Yes Cause_Temp Cause: Temp Too Low Incomplete->Cause_Temp Yes Cause_SideRxn Cause: Side Reactions (Self-Condensation) Impure->Cause_SideRxn Yes Cause_Exotherm Cause: Poor Temp Control (Exotherm) Impure->Cause_Exotherm Yes Sol_Dehydrate Solution: Drive reaction via dehydration step Cause_Equilibrium->Sol_Dehydrate Sol_Catalyst Solution: Use fresh catalyst; Purify reagents Cause_Catalyst->Sol_Catalyst Sol_Temp Solution: Increase temp moderately; Increase reaction time Cause_Temp->Sol_Temp Sol_Directed Solution: Use directed synthesis; Control reagent addition Cause_SideRxn->Sol_Directed Sol_Cooling Solution: Improve reactor cooling; Use semi-batch addition Cause_Exotherm->Sol_Cooling

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Propylhexanal and 2-Ethylhexanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical reactivity of 2-Propylhexanal and 2-Ethylhexanal (B89479), two structurally similar α-branched aldehydes, is crucial for their effective application in chemical synthesis and drug development. This guide provides a comparative overview of their performance in key chemical transformations, supported by experimental data and detailed protocols. The subtle difference in the alkyl substituent at the α-position—a propyl group in this compound versus an ethyl group in 2-ethylhexanal—influences their steric and electronic properties, leading to variations in their reactivity.

Executive Summary

Both this compound and 2-ethylhexanal are valuable intermediates in organic synthesis. Their reactivity is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack and oxidation. The key distinction lies in the size of the α-alkyl substituent. The larger propyl group in this compound is expected to exert a slightly greater steric hindrance and a marginally stronger electron-donating effect compared to the ethyl group in 2-ethylhexanal. These differences can translate to variations in reaction rates and, in some cases, product selectivity. This guide delves into a comparative analysis of their reactivity in oxidation, reduction, and aldol (B89426) condensation reactions.

Chemical Properties and Structure

A fundamental understanding of the physicochemical properties of these aldehydes is essential for predicting their behavior in chemical reactions.

PropertyThis compound2-Ethylhexanal
Molecular Formula C9H18OC8H16O
Molecular Weight 142.24 g/mol 128.21 g/mol [1]
Boiling Point Not available163 °C[1]
Structure CH3(CH2)4CH(CH2CH2CH3)CHOCH3(CH2)3CH(CH2CH3)CHO

Reactivity Comparison: Theoretical Considerations

The reactivity of aldehydes is influenced by both steric and electronic factors.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect. This effect tends to reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. Both the propyl and ethyl groups are electron-donating. The slightly larger propyl group in this compound may have a marginally stronger inductive effect than the ethyl group in 2-ethylhexanal, which would theoretically make this compound slightly less reactive.

Steric Effects: The bulky alkyl group at the α-position can hinder the approach of nucleophiles to the carbonyl carbon. The propyl group is larger than the ethyl group, leading to greater steric hindrance around the carbonyl group in this compound. This increased steric bulk is expected to decrease the rate of reactions involving nucleophilic attack on the carbonyl carbon.

Based on these theoretical considerations, 2-ethylhexanal is predicted to be generally more reactive than this compound in reactions sensitive to steric and electronic effects, such as nucleophilic additions.

Experimental Data and Performance Comparison

To provide a practical comparison, this section summarizes available experimental data for key reactions.

Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.

2-Ethylhexanal Oxidation: Several methods have been reported for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. For instance, oxidation using oxygen in the presence of a catalyst can achieve high yields.

OxidantCatalystSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
OxygenMolybdovanadophosphoric acidDilute HCl60599.8398.34
Oxygen-Octane40--81 (Yield)

This compound Oxidation: Direct experimental data for the oxidation of this compound is limited in the readily available literature. However, based on the principles of aldehyde reactivity, it is expected to undergo oxidation to 2-propylhexanoic acid under similar conditions to 2-ethylhexanal, potentially at a slightly slower rate due to increased steric hindrance.

Aldol Condensation

The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes with α-hydrogens.

2-Ethylhexanal Aldol Condensation: 2-Ethylhexanal is synthesized via the aldol condensation of n-butyraldehyde, followed by hydrogenation.[1] This indicates its precursor, 2-ethyl-2-hexenal (B1232207), is readily formed.

This compound Aldol Condensation (by analogy): While direct data for the self-condensation of this compound is scarce, a protocol for the base-catalyzed self-condensation of a structurally similar, larger α-branched aldehyde, 2-propyloctanal, can provide insights. This reaction yields the corresponding α,β-unsaturated aldehyde. Given the structural similarity, this compound is expected to undergo a similar self-condensation reaction.

Experimental Protocols

Synthesis of 2-Ethylhexanal

2-Ethylhexanal can be synthesized from the hydrogenation of 2-ethyl-2-hexenal.

Procedure: A pressure reaction tank is charged with 30.0 g of 2-ethyl-2-hexenal and a palladium on carbon (Pd/C) catalyst. Hydrogen gas is introduced to a pressure of 290 lb/in2. The mixture is stirred at room temperature for 10 minutes and then heated to 110 °C for 4-7 hours. After cooling and venting, the catalyst is filtered off to yield 2-ethylhexanal. A yield of 99.45% has been reported for this reaction.[2]

Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

Procedure: In a reaction vessel, 2-ethylhexanal is mixed with a catalytic amount of molybdovanadophosphoric acid in a dilute hydrochloric acid solution. The reaction is carried out at 60 °C with a continuous flow of oxygen for 5 hours. Under these conditions, a conversion of 99.83% and a selectivity for 2-ethylhexanoic acid of 98.34% can be achieved.

Self-Aldol Condensation of this compound (Adapted from 2-Propyloctanal Protocol)

Procedure: To a round-bottom flask, add this compound and dissolve it in 95% ethanol. In a separate beaker, prepare a 2 M solution of sodium hydroxide (B78521) (NaOH). Slowly add the NaOH solution to the ethanolic solution of the aldehyde with vigorous stirring at room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by distillation or chromatography.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound or 2-ethylhexanal are not extensively documented, aldehydes, in general, are known to participate in various biological processes, often as products of lipid peroxidation. These reactive molecules can modulate cellular signaling pathways.

Aldehydes generated from lipid peroxidation can act as signaling molecules that trigger cellular stress responses. This process involves the modification of proteins and DNA, leading to the activation of downstream signaling cascades. One such general pathway is the cellular response to oxidative stress, where the accumulation of aldehydes can lead to the activation of antioxidant defense mechanisms.

Aldehyde_Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Alpha_Branched_Aldehydes This compound / 2-Ethylhexanal Lipid_Peroxidation->Alpha_Branched_Aldehydes Protein_Adducts Protein Adducts Alpha_Branched_Aldehydes->Protein_Adducts DNA_Adducts DNA Adducts Alpha_Branched_Aldehydes->DNA_Adducts Cellular_Response Cellular Stress Response Protein_Adducts->Cellular_Response DNA_Adducts->Cellular_Response Antioxidant_Enzymes Antioxidant Enzyme Upregulation Cellular_Response->Antioxidant_Enzymes Detoxification Aldehyde Detoxification Cellular_Response->Detoxification

Caption: General signaling pathway of lipid peroxidation-derived aldehydes.

Conclusion

References

A Comparative Analysis of Branched C9 Aldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, and Olfactory Performance of Nonanal Isomers

Branched-chain C9 aldehydes, isomers of the linear nonanal, represent a significant class of compounds with diverse applications in the fragrance, flavor, and pharmaceutical industries. Their structural variations give rise to a wide spectrum of olfactory profiles and physicochemical properties, making a comparative understanding essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key branched C9 aldehyde isomers, supported by experimental data and detailed methodologies, to aid in the selection and application of these versatile molecules.

Physicochemical Properties: A Tabular Comparison

The branching of the carbon chain in C9 aldehydes significantly influences their physical and chemical properties. These differences can affect their volatility, solubility, and interaction with biological systems. The following table summarizes the key physicochemical properties of n-nonanal and several of its branched isomers.

Propertyn-Nonanal2-Methyloctanal3,5,5-Trimethylhexanal2,4-Dimethylheptanal3-Methyloctanal6-Methyloctanal
CAS Number 124-19-67786-29-05435-64-31836424325882-73-930689-75-9
Molecular Formula C₉H₁₈OC₉H₁₈OC₉H₁₈OC₉H₁₈OC₉H₁₈OC₉H₁₈O
Molecular Weight ( g/mol ) 142.24142.24142.24142.24142.24142.24
Boiling Point (°C) 19182-83 @ 20 mmHg173132-133Not AvailableNot Available
Density (g/mL) 0.8270.822-0.8300.8200.72 (alkane)Not Available0.810-0.813
Refractive Index @ 20°C 1.422-1.429[1]1.420-1.4261.4211.40 (alkane)Not Available1.422-1.427[2]
Solubility Insoluble in water[3]; Soluble in organic solventsInsoluble in water, soluble in alcohol and oils.Limited solubility in water; Soluble in organic solvents.Soluble in organic solvents.Not AvailableSlightly soluble in water; Soluble in ethanol.[2]
Odor Profile Fatty, citrus (orange), green, waxy, rose-like.[4]Delicate, floral (rose- or lily-like).[5][6]Distinctive odor.Not AvailableNot AvailableGreen aroma.[2]

Olfactory Signaling Pathway

The perception of smell for C9 aldehydes, like other odorants, is initiated by the interaction of the aldehyde with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs). This interaction triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant C9 Aldehyde OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gαolf, β, γ) OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca Ca²⁺ CNG_channel->Ca Influx Ca_channel Ca²⁺-activated Cl⁻ Channel Cl Cl⁻ Ca_channel->Cl Efflux ATP ATP ATP->AC cAMP->CNG_channel Opening Ca->Ca_channel Opening Depolarization Depolarization (Nerve Impulse) Cl->Depolarization Causes Synthesis_Workflow cluster_synthesis Synthesis of 3,5,5-Trimethylhexanal Reactants Diisobutylene + Synthesis Gas (CO + H₂) Reactor High-Pressure Reactor Reactants->Reactor Catalyst Rhodium Catalyst + Phosphine Ligand Catalyst->Reactor Reaction Hydroformylation (90-120°C, 0.5-6 MPa) Reactor->Reaction Crude_Product Crude 3,5,5-Trimethylhexanal Reaction->Crude_Product Purification Distillation Crude_Product->Purification Final_Product Purified 3,5,5-Trimethylhexanal Purification->Final_Product GCMS_Workflow cluster_gcms GC-MS Analysis of C9 Aldehyde Isomers Sample Sample containing C9 Aldehydes Dilution Dilution in Solvent (+ Internal Standard) Sample->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection & Library Matching Mass_Analysis->Detection Result Identification & Quantification Detection->Result Sensory_Evaluation_Workflow cluster_sensory Sensory Evaluation of C9 Aldehyde Isomers Panel Trained Sensory Panel Evaluation Odor Profiling & Intensity Rating Panel->Evaluation Samples Diluted C9 Aldehyde Samples Presentation Blind & Randomized Presentation Samples->Presentation Presentation->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Odor Profiles Analysis->Results

References

Validation of analytical methods for aldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for Aldehyde Quantification

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aldehydes is of paramount importance. Aldehydes are a class of reactive carbonyl species that can serve as crucial biomarkers for oxidative stress, and their presence can impact the stability and safety of pharmaceutical products. This guide provides an objective comparison of common analytical methods for aldehyde quantification, supported by experimental data, to assist in the selection of the most appropriate method for a given application.

Comparison of Analytical Methods

The primary methods for aldehyde quantification involve chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods often require a derivatization step to enhance the stability and detectability of the aldehydes. A key consideration in method selection is the use of an internal standard, particularly a deuterated one, which can significantly improve accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]

Quantitative Performance Data

The following tables summarize the validation parameters for different analytical methods used in aldehyde quantification.

Table 1: GC-MS Method Validation Parameters for Aldehyde Quantification

Validation ParameterGC-MS with Deuterated Internal Standard (e.g., Octanal-d16, Decyl aldehyde-d2)GC-MS with Non-Deuterated Internal Standard (e.g., Nonanal)Reference(s)
Linearity (r²) > 0.99> 0.99[1][2]
Accuracy (% Recovery) 90-110%88-107%[1][2]
Precision (%RSD) Intra-day: < 5%, Inter-day: < 5%Intra-day: < 15%, Inter-day: < 15%[2]
Limit of Detection (LOD) Analyte-dependent, typically low ng/mL to pg/mL range. Can be as low as 0.005 nM for some aldehydes.Analyte-dependent, typically in the low ng/mL range.[1][2]
Limit of Quantification (LOQ) Analyte-dependent, typically in the low ng/mL range.Analyte-dependent, typically in the low ng/mL range.[1][2]

Table 2: HPLC-UV Method Validation Parameters for Formaldehyde (B43269) Quantification (after DNPH Derivatization)

Validation ParameterHPLC-UV with DNPH DerivatizationReference(s)
Linearity (r²) > 0.99[1][3]
Accuracy (% Recovery) 93.6% - 102.5%[4][5]
Precision (%RSD) < 5.0%[4]
Limit of Detection (LOD) 0.1 ppm (0.03 ng)[3][6]
Limit of Quantification (LOQ) 57.76 µg/mL (for formaldehyde)[1]

Table 3: Fluorometric Assay for Aldehyde Quantification

ParameterPerformanceReference(s)
Limit of Detection (LOD) 3 µM (0.3 nanomole in a 100 µL assay volume)[7]

Experimental Workflows and Logical Relationships

A general workflow for the validation of an analytical method for aldehyde quantification is depicted below. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.

G cluster_0 Method Development & Optimization cluster_2 Sample Analysis A Select Analytical Technique (GC-MS, HPLC-UV, etc.) B Optimize Sample Preparation (e.g., Derivatization with PFBHA/DNPH) A->B C Optimize Instrumental Parameters (Column, Mobile Phase, Temperature, etc.) B->C D Linearity & Range C->D E Accuracy (% Recovery) F Precision (Repeatability & Intermediate Precision) G Specificity H Limit of Detection (LOD) I Limit of Quantification (LOQ) J Robustness K Sample Collection & Preparation J->K L Instrumental Analysis K->L M Data Processing & Quantification L->M

Caption: General workflow for analytical method validation for aldehyde quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the three discussed methods.

Method 1: GC-MS with Deuterated Internal Standard and PFBHA Derivatization

This method offers high sensitivity and specificity, with the deuterated internal standard correcting for variability.[1]

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample (e.g., plasma, cell lysate), add a known amount of the deuterated internal standard solution (e.g., Octanal-d16 or Decyl aldehyde-d2).[1][2]

    • Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).[1]

    • Vortex the mixture and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivatives.[1]

    • After cooling, perform a liquid-liquid extraction with hexane (B92381) or ethyl acetate.[1]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[1]

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[1]

    • Injector: Splitless injection at 250°C.[1]

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for target aldehydes and the deuterated internal standard.[1][8]

Method 2: GC-MS with PFBHA Derivatization (Non-Deuterated Internal Standard)

This method is similar to Method 1 but relies on an external or non-deuterated internal standard calibration.[1][2]

  • Sample Preparation and Derivatization: Follow the same derivatization procedure as in Method 1, but add a non-deuterated internal standard (e.g., Nonanal) instead of a deuterated one.[2]

  • GC-MS Analysis: The GC-MS conditions are identical to those described in Method 1.[1]

  • Quantification: A calibration curve is generated by analyzing a series of standard solutions of the target aldehydes at known concentrations. The concentration of the aldehydes in the samples is determined by comparing their peak areas to the calibration curve.[1]

Method 3: HPLC-UV with DNPH Derivatization

This method is widely used for the analysis of aldehydes, particularly formaldehyde, in various matrices.[3][9][10]

  • Sample Preparation and Derivatization:

    • For liquid samples, mix the sample with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with phosphoric acid).[11]

    • Allow the reaction to proceed at room temperature for at least 1 hour to form the hydrazone derivatives.[1]

    • The resulting hydrazone derivatives can be directly injected or cleaned up using solid-phase extraction (SPE) for complex matrices.[1]

  • HPLC-UV Analysis:

    • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm).[1][3]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[1][3]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV detector set at 360 nm.[1][3]

  • Quantification: A calibration curve is constructed by analyzing DNPH-derivatized aldehyde standards of known concentrations. The concentration of aldehydes in the sample is determined by comparing the peak areas to the calibration curve.[1]

Conclusion

The choice of an analytical method for aldehyde quantification should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For the highest accuracy and precision, especially in complex matrices, GC-MS with a deuterated internal standard is considered the gold standard.[1][2] HPLC-UV with DNPH derivatization is a robust and widely used alternative, particularly for formaldehyde analysis.[3][9][10] Fluorometric assays offer a simpler and high-throughput option for the rapid measurement of total aldehydes.[7] Proper method validation is critical to ensure the generation of reliable and reproducible data in any research or development setting.

References

A Spectroscopic Showdown: 2-Propylhexanal and Its Isomers Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-propylhexanal and its isomers, offering insights into their structural nuances through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental data is presented to facilitate objective comparison, alongside detailed methodologies for key analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and a selection of its isomers. These aldehydes, while sharing the same molecular formula, exhibit distinct spectral fingerprints that allow for their differentiation.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehydic Proton (CHO)α-Proton (CH)Other Characteristic Signals
This compound~9.6 (t)~2.2 (m)0.8-1.6 (m, alkyl protons)
2-Methylheptanal~9.6 (d)~2.3 (m)~1.1 (d, α-methyl protons), 0.8-1.6 (m, alkyl protons)
2-Ethylhexanal~9.6 (t)~2.1 (m)0.8-1.7 (m, alkyl protons)
2,2-Dimethylhexanal~9.5 (s)-~1.1 (s, α-dimethyl protons), 0.8-1.5 (m, alkyl protons)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbon (C=O)α-Carbon (CH)Other Characteristic Signals
This compound~205~5514-40 (alkyl carbons)
2-Methylheptanal~205~46~13 (α-methyl carbon), 14-35 (alkyl carbons)
2-Ethylhexanal~205~5311-30 (alkyl carbons)
2,2-Dimethylhexanal~206~46~23 (α-dimethyl carbons), 14-38 (alkyl carbons)

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm-1)

CompoundC=O StretchAldehydic C-H Stretch
This compound~1730~2710, ~2810
2-Methylheptanal~1730~2715, ~2815
2-Ethylhexanal~1730~2710, ~2810
2,2-Dimethylhexanal~1725~2705, ~2805

Table 4: Mass Spectrometry Data (Key Fragmentation Patterns, m/z)

CompoundMolecular Ion (M+)Key Fragment Ions
This compound14299, 85, 71, 57, 43
2-Methylheptanal12885, 71, 57, 43
2-Ethylhexanal12899, 85, 71, 57, 43
2,2-Dimethylhexanal128113, 85, 71, 57, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of future experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the aldehydes.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is sufficient for routine analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the aldehyde sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the aldehydes, particularly the carbonyl and aldehydic C-H bonds.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used for liquid samples.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat liquid aldehyde sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the aldehydes, aiding in structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a standard setup for volatile compounds like aldehydes.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Scan Speed: 2-3 scans/second.

Signaling Pathways and Biological Relevance

Aliphatic aldehydes, including this compound and its isomers, are not merely chemical curiosities. They are also products of cellular processes such as lipid peroxidation and can act as signaling molecules, often with cytotoxic effects.[1] Their accumulation is implicated in various pathological conditions. The cellular response to these aldehydes involves complex signaling networks.

One of the primary defense mechanisms against aldehyde toxicity is their enzymatic detoxification by aldehyde dehydrogenases (ALDHs).[2][3] These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive. The ALDH-mediated detoxification is a crucial part of cellular homeostasis.

Furthermore, lipid peroxidation-derived aldehydes can activate inflammatory signaling pathways, such as the NF-κB pathway, contributing to cellular damage and disease progression.[4][5] The interaction of these aldehydes with cellular macromolecules can lead to the formation of adducts, disrupting normal cellular function.[6][7]

Below are diagrams illustrating the general workflow for spectroscopic analysis and a simplified representation of a key signaling pathway involved in aldehyde metabolism.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Aldehyde Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure Comparison Comparative Analysis Structure->Comparison

General workflow for spectroscopic analysis of aldehydes.

Aldehyde_Signaling_Pathway Simplified Aldehyde Metabolism and Signaling Pathway cluster_stress Cellular Stress cluster_aldehydes Aldehyde Generation cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes LipidPeroxidation Lipid Peroxidation Aldehydes Aliphatic Aldehydes (e.g., this compound & Isomers) LipidPeroxidation->Aldehydes Detoxification Detoxification (ALDH) Aldehydes->Detoxification Inflammation Inflammation (NF-κB Activation) Aldehydes->Inflammation Adducts Macromolecule Adducts Aldehydes->Adducts CarboxylicAcids Carboxylic Acids Detoxification->CarboxylicAcids CellDamage Cellular Damage Inflammation->CellDamage Dysfunction Cellular Dysfunction Adducts->Dysfunction

Simplified pathway of aldehyde metabolism and signaling.

References

A Comparative Guide to the Biological Activity of 2-Propylhexanal and Other Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-propylhexanal and other structurally related aliphatic aldehydes, namely octanal (B89490), nonanal, and decanal (B1670006). Due to a significant lack of publicly available scientific literature on the biological effects of this compound, this document focuses on the experimentally determined activities of comparable aldehydes to provide a predictive framework. The information presented herein is intended to guide future research into the pharmacological and toxicological profile of this compound.

Introduction

Aliphatic aldehydes are a class of organic compounds characterized by a terminal carbonyl group. They are found ubiquitously in nature and are also products of endogenous metabolic processes such as lipid peroxidation. Their biological effects are largely attributed to their electrophilic nature, allowing them to form covalent adducts with biological macromolecules like proteins and nucleic acids. This reactivity can lead to a range of cellular responses, from signaling to cytotoxicity. This guide explores the known antimicrobial, antioxidant, and cytotoxic activities of octanal, nonanal, and decanal to infer the potential biological profile of the branched-chain aldehyde, this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological activities of octanal, nonanal, and decanal. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

AldehydeMicroorganismMIC (µg/mL)Reference
Octanal Escherichia coli>400[1]
Staphylococcus aureus>400[1]
Saccharomyces cerevisiae>400[1]
Aspergillus niger>400[1]
Penicillium citrinum>400[1]
Nonanal Aspergillus flavus0.5 - 2.0 (µL/mL)[2]
Decanal Aspergillus flavus1 - 5 (µL/mL)[2]
Escherichia coliInhibitory[1]
Staphylococcus aureusInhibitory[1]
Saccharomyces cerevisiaeInhibitory[1]
Aspergillus nigerInhibitory[1]

Table 2: Comparative Cytotoxic Activity (IC50)

AldehydeCell LineIC50 (µg/mL)Reference
Octanal HeLa (cervical cancer)3.5[3][4]
Nonanal Data not available for direct comparison-
Decanal Data not available for direct comparison-

Table 3: Comparative Antioxidant Activity

AldehydeAssayActivityReference
Octanal 2,2-diphenyl-1-picrylhydrazyl (DPPH) & Reducing PowerExhibited antioxidant activity[5]
Nonanal Data not available for direct comparison-
Decanal 2,2-diphenyl-1-picrylhydrazyl (DPPH) & Reducing PowerExhibited antioxidant activity[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Activity: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Aldehyde Solutions: The test aldehyde is serially diluted in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the aldehyde that completely inhibits visible growth of the microorganism.

Cytotoxicity: MTT Assay

The half-maximal inhibitory concentration (IC50) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test aldehyde for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the aldehyde that reduces cell viability by 50% compared to untreated control cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity is evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Sample Preparation: Various concentrations of the test aldehyde are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of DPPH in methanol (B129727) is added to the aldehyde solutions.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Mandatory Visualizations

Experimental Workflows

experimental_workflows cluster_antimicrobial Antimicrobial Activity (MIC) cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_antioxidant Antioxidant Activity (DPPH Assay) a1 Serial Dilution of Aldehyde a3 Inoculation & Incubation a1->a3 a2 Inoculum Preparation a2->a3 a4 MIC Determination a3->a4 c1 Cell Seeding c2 Aldehyde Treatment c1->c2 c3 MTT Addition c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Measurement & IC50 Calculation c4->c5 b1 Sample Preparation b2 Reaction with DPPH b1->b2 b3 Incubation b2->b3 b4 Absorbance Measurement & IC50 Calculation b3->b4

Caption: Experimental workflows for key biological activity assays.

Signaling Pathways

signaling_pathway aldehyde Aliphatic Aldehyde (e.g., this compound) cell_membrane Cell Membrane aldehyde->cell_membrane Crosses macromolecules Cellular Macromolecules (Proteins, DNA) cell_membrane->macromolecules Reacts with ros Reactive Oxygen Species (ROS) Production macromolecules->ros oxidative_stress Oxidative Stress ros->oxidative_stress stress_pathways Activation of Stress-Activated Signaling Pathways (e.g., NF-κB, MAPK) oxidative_stress->stress_pathways cellular_response Cellular Response (Inflammation, Apoptosis, Cytotoxicity) stress_pathways->cellular_response

Caption: Postulated signaling pathway for aliphatic aldehydes.

Discussion and Future Directions

The available data indicates that straight-chain aliphatic aldehydes like octanal, nonanal, and decanal possess a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The antimicrobial activity appears to be broad-spectrum, affecting both bacteria and fungi. The cytotoxicity of octanal against HeLa cells suggests a potential for anticancer applications, although further studies are required to determine selectivity and mechanism of action. The antioxidant properties of these aldehydes are also noteworthy.

For this compound, a branched-chain isomer of nonanal, it is reasonable to hypothesize that it will exhibit similar biological activities due to the presence of the reactive aldehyde group. However, the branched structure may influence its steric and electronic properties, potentially altering its reactivity and interaction with biological targets. This could lead to differences in the potency and selectivity of its biological effects compared to its linear counterparts.

Future research should focus on:

  • In vitro screening of this compound: A comprehensive evaluation of the antimicrobial, antioxidant, and cytotoxic activities of this compound is essential to fill the current data gap.

  • Structure-activity relationship (SAR) studies: Comparing the biological activities of a series of branched-chain aldehydes with their linear isomers will provide valuable insights into how structural modifications influence biological outcomes.

  • Mechanistic studies: Elucidating the specific cellular and molecular targets of these aldehydes will be crucial for understanding their mechanisms of action and for the development of potential therapeutic applications.

  • Toxicological evaluation: A thorough assessment of the in vivo toxicity of this compound and related aldehydes is necessary to determine their safety profile.

References

A Comparative Guide to GC-MS Fragmentation Analysis of C9 Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of various C9 aldehydes. Understanding these patterns is crucial for the accurate identification and differentiation of these isomers in complex matrices, which is of significant importance in fields ranging from flavor and fragrance chemistry to biomedical research and drug development, where aldehydes can be key biomarkers or impurities.

Introduction

C9 aldehydes, encompassing a variety of saturated, unsaturated, and branched-chain isomers, often exhibit similar chromatographic behavior, making their individual identification challenging. Mass spectrometry, following gas chromatographic separation, provides a powerful tool for their structural elucidation through the analysis of their unique fragmentation patterns upon electron ionization. This guide presents a comparative analysis of the mass spectra of several key C9 aldehyde isomers, supported by a detailed experimental protocol for their analysis.

Experimental Protocols

A robust and reproducible method is essential for the analysis of volatile aldehydes. The following protocol outlines a standard procedure for the GC-MS analysis of C9 aldehydes, incorporating a common derivatization technique to improve analyte stability and chromatographic performance.

Sample Preparation and Derivatization:

  • Sample Collection: Collect the sample matrix (e.g., food extract, biological fluid, reaction mixture) in a sealed vial. For solid samples, a headspace or solvent extraction may be necessary.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of one of the target aldehydes) to the sample for accurate quantification.

  • Derivatization with PFBHA:

    • Prepare a fresh solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., water or buffer).

    • Add an aliquot of the PFBHA solution to the sample.

    • Adjust the pH of the mixture to the optimal range for oxime formation (typically pH 4-6).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a sufficient duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Extraction:

    • After cooling to room temperature, extract the PFBHA-oxime derivatives from the aqueous phase using a non-polar solvent such as hexane (B92381) or dichloromethane.

    • Vortex or shake the mixture vigorously to ensure efficient extraction.

    • Centrifuge the sample to achieve phase separation.

  • Analysis: Carefully transfer the organic layer containing the derivatives to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

Data Presentation: Comparison of Fragmentation Patterns

The following table summarizes the key mass spectral fragments observed for various C9 aldehyde isomers under electron ionization. The data has been compiled from the NIST/EPA/NIH Mass Spectral Library and PubChem. It is important to note that the relative intensities of fragments can vary between different instruments and analytical conditions.

Compound NameChemical StructureMolecular WeightKey Fragment Ions (m/z) and their Interpretation
Nonanal CH₃(CH₂)₇CHO142.2444 (Base Peak): McLafferty rearrangement ([C₂H₄O]⁺˙).[1] 57: [C₄H₉]⁺ or [C₃H₅O]⁺. 70: [C₅H₁₀]⁺˙. 84: [C₆H₁₂]⁺˙. 98: [C₇H₁₄]⁺˙. 124: [M-18]⁺˙ (Loss of H₂O).[1]
(E)-2-Nonenal CH₃(CH₂)₅CH=CHCHO140.2241 (Base Peak): [C₃H₅]⁺. 55: [C₄H₇]⁺ or [CH₂=CH-CHO]⁺. 70: [C₅H₁₀]⁺˙ (likely from cleavage of the vinyl group). 83: [C₆H₁₁]⁺. 97: [C₇H₁₃]⁺. 111: [M-CHO]⁺.
(Z)-3-Nonenal CH₃(CH₂)₄CH=CHCH₂CHO140.2241 (Base Peak): [C₃H₅]⁺. 55: [C₄H₇]⁺. 69: [C₅H₉]⁺. 82: [C₆H₁₀]⁺˙. 96: [C₇H₁₂]⁺˙. 111: [M-CHO]⁺.
(E)-4-Nonenal CH₃(CH₂)₃CH=CH(CH₂)₂CHO140.2241 (Base Peak): [C₃H₅]⁺. 55: [C₄H₇]⁺. 68: [C₅H₈]⁺˙. 81: [C₆H₉]⁺. 96: [C₇H₁₂]⁺˙.
3,5,5-Trimethylhexanal (CH₃)₃CCH₂CH(CH₃)CH₂CHO142.2457 (Base Peak): [C₄H₉]⁺ (tert-butyl cation, highly stable). 41: [C₃H₅]⁺. 85: [M-C₄H₉]⁺ (Loss of tert-butyl group). 97: [C₇H₁₃]⁺. 127: [M-CH₃]⁺.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Add Internal Standard Sample->InternalStandard Derivatization Derivatization (PFBHA) InternalStandard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Experimental workflow for GC-MS analysis of C9 aldehydes.

fragmentation_pathways cluster_primary Primary Fragmentation cluster_secondary Resulting Fragments M Molecular Ion [M]⁺˙ Alpha_Cleavage α-Cleavage M->Alpha_Cleavage McLafferty McLafferty Rearrangement M->McLafferty Dehydration Dehydration M->Dehydration Hydrocarbon_Fragments Hydrocarbon Fragments (e.g., CnH2n+1⁺, CnH2n⁺˙) M->Hydrocarbon_Fragments Further Fragmentation M_minus_1 [M-1]⁺ (Loss of H) Alpha_Cleavage->M_minus_1 M_minus_R [M-R]⁺ (Loss of alkyl radical) Alpha_Cleavage->M_minus_R m_z_44 m/z 44 (For straight-chain aldehydes) McLafferty->m_z_44 M_minus_18 [M-18]⁺˙ (Loss of H₂O) Dehydration->M_minus_18

General fragmentation pathways of aliphatic aldehydes in GC-MS.

Interpretation and Comparison

The differentiation of C9 aldehyde isomers is achieved by carefully examining the presence and relative abundance of key fragment ions.

  • Saturated vs. Unsaturated Aldehydes: Nonanal, the saturated C9 aldehyde, is readily distinguished by the prominent McLafferty rearrangement peak at m/z 44.[1] This fragment is generally absent or of very low intensity in the spectra of unsaturated aldehydes where other fragmentation pathways dominate. Another key differentiator is the observation of a significant [M-18]⁺˙ peak in nonanal, corresponding to the loss of water, which is less common in the unsaturated isomers.[1]

  • Positional Isomers of Nonenal: The position of the double bond in nonenal isomers significantly influences the fragmentation pattern.

    • (E)-2-Nonenal: The double bond is conjugated with the carbonyl group, leading to a more stable molecular ion and characteristic fragments resulting from cleavage around this conjugated system. The base peak at m/z 41 is a common feature for many unsaturated hydrocarbons.

    • (Z)-3-Nonenal & (E)-4-Nonenal: As the double bond moves further from the carbonyl group, the fragmentation patterns begin to show more characteristics of both an alkene and an aldehyde. The spectra are often dominated by hydrocarbon fragments. The subtle differences in the series of hydrocarbon ions can be used for their differentiation.

  • Branched vs. Straight-Chain Aldehydes: The presence of branching in the carbon chain leads to the formation of highly stable carbocations, which often result in the base peak of the mass spectrum.

    • 3,5,5-Trimethylhexanal: The most prominent feature in its mass spectrum is the base peak at m/z 57, corresponding to the very stable tert-butyl cation. The loss of this tert-butyl group gives rise to a significant fragment at m/z 85. This pattern is a clear indicator of a C9 aldehyde with a tert-butyl moiety.

Conclusion

The GC-MS fragmentation patterns of C9 aldehydes provide a wealth of structural information that allows for their effective differentiation. By comparing the key fragment ions, particularly those arising from McLafferty rearrangement, α-cleavage, and the formation of stable carbocations, researchers can confidently identify specific isomers in their samples. The provided experimental protocol offers a reliable starting point for developing and validating in-house analytical methods for these important compounds.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Propylhexanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes like 2-propylhexanal is crucial due to their potential role as impurities or degradation products in various matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

Both HPLC and GC-MS are robust techniques for aldehyde analysis, but they typically necessitate a derivatization step to improve the analytical performance for compounds like this compound.[1][2] For HPLC analysis, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable hydrazones, which can be readily detected by UV absorbance.[2][3] In the case of GC-MS, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is frequently used to create volatile oxime derivatives suitable for gas-phase analysis.[2]

Principle of Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For the analysis of this compound, a reversed-phase HPLC method is typically employed after derivatization with DNPH.[3][4] This technique is versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It separates compounds based on their volatility and interaction with a stationary phase within a heated column, using a gaseous mobile phase.[2] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like the PFBHA-derivatized this compound.[2][6]

Quantitative Performance Comparison
ParameterHPLC with DNPH DerivatizationGC-MS with PFBHA Derivatization
Limit of Detection (LOD) Typically in the µg/L to ng/L range.[2]Can reach low ng/L to µg/L levels.[2] For hexanal (B45976) and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[2][7]
Limit of Quantitation (LOQ) Often in the µg/L to ng/L range.[2]Typically in the µg/L range.[2]
Linearity (R²) Excellent, with R² values >0.99 commonly achieved.[2]Excellent, with R² values >0.99 commonly achieved.[2]
Accuracy/Recovery (%) Typically in the range of 80-120%.[2]Typically in the range of 80-120%.[2]
Precision (%RSD) Generally ≤ 15%.Generally ≤ 15%.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC Method with DNPH Derivatization

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution, add an appropriate internal standard.

  • Add 1 mL of a 0.5 mg/mL 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) containing 1% phosphoric acid.[4]

  • Vortex the mixture and incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[3]

  • After cooling to room temperature, the sample is ready for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 360 nm.[4]

  • Injection Volume: 20 µL.[9]

GC-MS Method with PFBHA Derivatization

1. Sample Preparation and Derivatization:

  • To 1 mL of the aqueous sample, add an internal standard.

  • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[2]

  • Adjust the pH to 3 with HCl.[2]

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[10]

  • After cooling, extract the derivative with 500 µL of hexane (B92381) or ethyl acetate.[2][11]

  • Vortex for 1 minute and centrifuge. The organic layer is then collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Injector Temperature: 250°C.[12]

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10][12]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

  • Data Acquisition: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative to enhance sensitivity and selectivity.[10]

Mandatory Visualizations

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC-MS Methods cluster_prep Sample Preparation cluster_hplc HPLC Path cluster_gcms GC-MS Path cluster_comparison Data Comparison and Validation Sample This compound Sample Split Split Sample Sample->Split Deriv_HPLC Derivatization with DNPH Split->Deriv_HPLC Deriv_GCMS Derivatization with PFBHA Split->Deriv_GCMS HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC HPLC Data Acquisition HPLC_Analysis->Data_HPLC Compare Compare Results Data_HPLC->Compare GCMS_Analysis GC-MS Analysis Deriv_GCMS->GCMS_Analysis Data_GCMS GC-MS Data Acquisition GCMS_Analysis->Data_GCMS Data_GCMS->Compare Validation Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) Compare->Validation

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC with DNPH derivatization and GC-MS with PFBHA derivatization are suitable and powerful techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

  • GC-MS is generally preferred for its higher sensitivity and selectivity, making it ideal for trace-level analysis and in complex matrices where definitive identification is required.[6][13]

  • HPLC-UV offers a robust and cost-effective alternative, particularly for routine quality control applications where high throughput is necessary and the sample matrix is less complex.[5][13]

A thorough cross-validation, as outlined in the workflow, is recommended when establishing a new method or transferring between techniques to ensure the reliability and comparability of the analytical results.

References

Safety Operating Guide

Safe Disposal of 2-Propylhexanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Propylhexanal, a flammable and potentially irritating aldehyde, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-impermeable gloves, inspected before each use.[1]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure emergency exits are accessible and that an emergency eyewash station and safety shower are in close proximity.[1]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][2][3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate all personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]

  • Absorb: Soak up the spill with an inert absorbent material, such as Chemizorb®, sand, or earth.[2]

  • Collect: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal. Use spark-proof tools during this process.[2][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Disposal: Dispose of the contaminated materials as hazardous waste through an approved waste disposal plant.[2]

Step-by-Step Disposal Procedures

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA).[5] It is critical that this chemical waste is not disposed of in regular trash or down the drain.[5][6]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound should be treated as a hazardous chemical waste due to its properties as a flammable liquid and potential irritant.[3][7]

  • Segregate Waste: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.[1] It is incompatible with strong oxidizing agents and various plastics.[2][3]

Step 2: Waste Collection and Storage

  • Container: Collect liquid waste in a sturdy, leak-proof container that is compatible with this compound. Ensure the container is kept tightly sealed except when adding waste.[5][8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the chemical name "this compound," the accumulation start date, and a description of the contents.[5]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from sources of ignition, heat, or incompatible chemicals.[1][2] Store containers in a cool, dry, and well-ventilated place, protected from direct sunlight.[2]

Step 3: Disposal Request and Pickup

  • Contact EHS: When the waste container is nearly full (approximately ¾ full) or has reached the local accumulation time limit (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[8]

  • Professional Disposal: The disposal of the waste must be handled by a licensed hazardous waste disposal company. Your EHS office will coordinate this.[2]

Disposal of Empty Containers:

  • Rinsing: Thoroughly empty the container of all contents. Triple rinse the container with a suitable solvent.[8]

  • Rinsate Collection: Collect all rinsate as hazardous chemical waste and add it to your this compound waste container.[8]

  • Label Removal: Obliterate, remove, or thoroughly deface the original chemical label before disposing of the rinsed container.[8]

  • Final Disposal: Dispose of the rinsed and dried glass container in the appropriate glass disposal bin or as directed by your institution's EHS guidelines.[8]

Hazard and Disposal Data Summary

ParameterInformation (Based on Similar Aldehydes)Source
GHS Classification Flammable liquids (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2/2A), Toxic to aquatic life.[2][3][7]
Signal Word Warning[3][7]
Hazard Statements H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H401/H412: Toxic/Harmful to aquatic life.[3][7]
Incompatible Materials Strong oxidizing agents, various plastics.[2][3]
Extinguishing Media Dry chemical, carbon dioxide (CO2), alcohol-resistant foam.[2][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Disposal Process cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_q Spill Occurs? start->spill_q identify Characterize as Hazardous Waste ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Use Compatible, Labeled, Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage full Container ¾ Full or Time Limit Reached? storage->full full->storage No request Submit Pickup Request to EHS full->request Yes pickup Waste Collected by Authorized Personnel request->pickup end End: Proper Disposal Complete pickup->end spill_q->ppe spill_proc Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Absorb - Collect & Decontaminate spill_q->spill_proc Yes spill_proc->container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Propylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 2-Propylhexanal. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its aldehyde functional group, this compound should be treated as a potentially flammable liquid that may cause skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.[1][2]

Protection TypeRequired PPESpecification
Eye and Face Safety Goggles or Face ShieldMust provide protection against chemical splashes.[2]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2]
Body Protective ClothingA lab coat or chemical-resistant suit is necessary.[2]
Respiratory RespiratorTo be used in a well-ventilated area. A NIOSH-approved respirator is required if ventilation is inadequate.[2]
Operational Handling Protocol

Proper handling procedures are crucial to minimize exposure and mitigate risks. Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]

Step-by-Step Handling Procedure:

  • Ventilation: Ensure adequate ventilation.[3][4]

  • PPE Donning: Before handling, put on all required PPE as specified in the table above.

  • Dispensing: Avoid generating mists or vapors during handling.[2] Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1] Ground/bond the container and receiving equipment to prevent static discharge.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2][3]

  • Storage: Keep the container tightly closed when not in use.[1][3][5] Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[3][5] Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[1]

Emergency Procedures
SituationFirst-Aid Measures
Inhalation Move the affected person to fresh air. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Spill For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage if safe to do so and contact emergency services.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use a solid water stream.[1][3][5]
Disposal Plan

Contaminated materials and waste must be disposed of in accordance with local, state, and federal regulations.[2]

Waste Disposal Steps:

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.[6]

Visualizing a Safe Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the necessary workflows for handling and disposing of this compound.

cluster_handling Operational Handling Workflow prep Preparation: Review SDS & Protocols ppe Don PPE prep->ppe setup Ensure Proper Ventilation ppe->setup handle Handle Chemical in Fume Hood setup->handle store Store in Tightly Closed Container handle->store cleanup Clean Work Area store->cleanup cluster_disposal Disposal Workflow collect Collect Waste in Designated Container label_waste Label Container Clearly collect->label_waste segregate Segregate from Incompatible Waste label_waste->segregate store_waste Store in Secure, Ventilated Area segregate->store_waste dispose Arrange Professional Disposal store_waste->dispose

References

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